C2-Bis-phosphoramidic acid diethyl ester
Description
Properties
IUPAC Name |
N,N'-bis(diethoxyphosphoryl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-10H2,1-4H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGADUQWRPABXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of C2-Bis-phosphoramidic acid diethyl ester
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the synthesis, characterization, and potential application of C2-Bis-phosphoramidic acid diethyl ester, a bifunctional molecule of interest in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound (CAS: 34008-16-7), systematically named N,N'-(ethane-1,2-diyl)bis(P,P-diethylphosphoramidic acid), is an organophosphorus compound featuring two diethyl phosphoramidate moieties connected by a two-carbon (C2) ethylene bridge. Its structure provides two reactive sites, making it a valuable building block in synthetic chemistry.
Recently, molecules of this class have gained significant attention as linkers in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The phosphoramidate groups and the C2 spacer in this molecule offer specific stereochemical and physicochemical properties that can be exploited in linker design.
This guide details a plausible synthetic route for this compound, outlines comprehensive characterization protocols, and visualizes its role in the broader context of drug development.
Synthesis
The synthesis of this compound can be achieved through a direct nucleophilic substitution reaction. The proposed method involves the reaction of ethylenediamine with two equivalents of diethyl phosphoryl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Key Reagents:
-
Diethyl phosphoryl chloride [(EtO)₂P(O)Cl]
-
Ethylenediamine [H₂N-CH₂-CH₂-NH₂]
-
Triethylamine (Et₃N) or a similar non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) as the solvent
The workflow for this synthesis is depicted in the diagram below.
References
A Technical Guide to C2-Bis-phosphoramidic acid diethyl ester: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C2-Bis-phosphoramidic acid diethyl ester, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a representative experimental protocol for its synthesis, and illustrates its role in the broader context of targeted protein degradation.
Core Properties of this compound
This compound is an alkyl chain-derived PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that utilize the cell's own protein disposal machinery to eliminate specific target proteins.[3][] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
The fundamental properties of this compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C10H26N2O6P2 | [1] |
| Molecular Weight | 332.27 | [1] |
| Synonyms | C-2-Bis-phosphoramidic acid diethyl ester, Tetraethyl N,N'-(ethane-1,2-diyl)bis(phosphoramidate) | |
| Primary Application | PROTAC Linker | [1][2] |
Role in Targeted Protein Degradation
This compound serves as a linker to connect a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional occupancy-based inhibitors.
The logical workflow of PROTAC-mediated protein degradation is illustrated in the following diagram:
References
An In-depth Technical Guide to the Physical and Chemical Properties of Diethyl Phosphoramidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphoramidate, also known as diethyl amidophosphate, is an organophosphorus compound with the chemical formula C₄H₁₂NO₃P. It belongs to the class of phosphoramidates, which are structurally analogous to phosphates but with one of the hydroxyl groups replaced by an amino or substituted amino group. This structural modification imparts unique chemical and physical properties that make diethyl phosphoramidate and its derivatives valuable in various scientific and industrial applications, including organic synthesis, medicinal chemistry, and as agricultural chemicals.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of diethyl phosphoramidate, detailed experimental protocols for its synthesis and characterization, and insights into its biological activities.
Physical Properties
Diethyl phosphoramidate is typically a white to light yellow crystalline powder or a colorless to pale yellow liquid with a faint odor.[1][2] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₂NO₃P | [3] |
| Molecular Weight | 153.12 g/mol | [3] |
| Appearance | White to light yellow crystalline powder or colorless to pale yellow liquid | [1][2] |
| Melting Point | 51-53 °C | [4] |
| Boiling Point | 140 °C at 3 mmHg | [4] |
| Solubility | Soluble in organic solvents such as dichloromethane and ether; limited solubility in water.[1][2] Quantitative data not readily available in the searched literature. | [1][2] |
| pKa | Specific experimental pKa value for diethyl phosphoramidate is not readily available in the searched literature. The pKa of organophosphorus compounds can be determined experimentally via methods like potentiometric titration or NMR titration.[5][6][7][8] | |
| Crystal Structure | No specific X-ray crystallography data for diethyl phosphoramidate was found in the searched literature. However, studies on related phosphoramidates show that their crystal structures are often stabilized by N—H···O hydrogen bonds, forming dimers or polymeric chains.[2][9][10][11] | [2][9][10][11] |
Chemical Properties and Reactivity
The chemical behavior of diethyl phosphoramidate is dictated by the presence of the phosphoramidate functional group, which contains a phosphorus-nitrogen (P-N) bond and a phosphoryl (P=O) group.
Hydrolysis
Diethyl phosphoramidate can undergo hydrolysis, breaking the P-N bond to yield diethyl phosphate and ammonia.[1][2] The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for the hydrolysis of diethyl phosphoramidate is not extensively detailed in the searched literature, studies on similar phosphoramidates indicate that the hydrolysis can be catalyzed by both acid and enzymes.[8][12][13][14][15]
Reactivity with Nucleophiles and Electrophiles
The phosphorus atom in diethyl phosphoramidate is electrophilic and can react with nucleophiles. For instance, it is known to react with Grignard reagents. The reaction of ethyl-[N-(diethoxyphosphoryl)]formimidate, a derivative of diethyl phosphoramidate, with Grignard reagents leads to the formation of N-alkylated phosphoramidates.[9] This reactivity highlights its utility in the synthesis of more complex organophosphorus compounds.
Thermal Properties
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of diethyl phosphoramidate.
| Spectroscopy | Key Features | Reference(s) |
| ³¹P NMR (in CDCl₃) | A single peak is expected. The chemical shift for diethyl phosphoramidate in CDCl₃ has been reported in the literature, though the exact value can vary slightly depending on the reference and experimental conditions.[20][21][22] | [20][21][22] |
| ¹H NMR | The spectrum will show characteristic signals for the ethoxy groups (a triplet for the methyl protons and a quartet for the methylene protons) and a signal for the amino protons. | |
| ¹³C NMR | Signals corresponding to the two carbon atoms of the ethoxy groups are expected. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the P=O, P-O-C, and N-H bonds would be present. | |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 153.12 g/mol would be observed. |
Experimental Protocols
Synthesis of Diethyl Phosphoramidate
Several methods can be employed for the synthesis of diethyl phosphoramidate. A common approach involves the reaction of a diethyl phosphite with an amine in the presence of a coupling agent or via an oxidative coupling reaction.[1][19][23] Another route utilizes phosphorus oxychloride as the starting material.[24]
Protocol: Synthesis via Copper-Catalyzed Aerobic Oxidative Coupling
This protocol is adapted from a general procedure for phosphoramidate synthesis.[1]
-
Materials: Diethylamine, diethyl phosphite, copper(I) iodide (CuI), acetonitrile (MeCN), chloroform (CHCl₃), 2M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄), silica gel.
-
Procedure:
-
To a stirring suspension of CuI (e.g., 0.20 mmol) in MeCN (e.g., 2 mL), add diethyl phosphite (e.g., 1.00 mmol) and diethylamine (e.g., 2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours.
-
After cooling to room temperature, dilute the mixture with CHCl₃ (e.g., 50 mL).
-
Wash the organic layer with 2M HCl (e.g., 30 mL) and then with saturated NaHCO₃ (e.g., 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain diethyl phosphoramidate.
-
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of diethyl phosphoramidate.
Determination of pKa
The pKa of diethyl phosphoramidate can be determined using potentiometric or spectrophotometric titration.[7][8]
Protocol: Potentiometric Titration [7][8]
-
Materials: Diethyl phosphoramidate, standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH), pH meter, burette, stirrer.
-
Procedure:
-
Prepare a solution of diethyl phosphoramidate of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate the solution with the standardized acid or base, recording the pH after each addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.
-
Cholinesterase Inhibition Assay
The inhibitory effect of diethyl phosphoramidate on cholinesterase activity can be assessed using a colorimetric assay, such as the Ellman's method.[3][15][25][26]
Protocol: Ellman's Method (Adapted) [3][15][25][26]
-
Materials: Acetylcholinesterase (AChE) solution, acetylthiocholine iodide (ATCI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), diethyl phosphoramidate solution of varying concentrations, microplate reader.
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of the diethyl phosphoramidate solution.
-
Pre-incubate the mixture for a specific time to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the ATCI substrate and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader. The color change is due to the reaction of thiocholine (a product of ATCI hydrolysis by AChE) with DTNB.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Biological Activity and Signaling Pathway
Diethyl phosphoramidate is known to exhibit biological activity, most notably as an inhibitor of cholinesterase.[12][23] Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that break down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[10][17][27] This mechanism is the basis for the toxicity of many organophosphorus compounds.
Acetylcholinesterase Signaling Pathway and Inhibition
The normal function of a cholinergic synapse involves the release of acetylcholine from the presynaptic neuron, which then binds to receptors on the postsynaptic neuron, propagating the nerve signal. Acetylcholinesterase rapidly hydrolyzes acetylcholine to terminate the signal. Diethyl phosphoramidate, as an organophosphorus compound, can irreversibly inhibit acetylcholinesterase by phosphorylating the serine residue in the active site of the enzyme.
Caption: Acetylcholinesterase signaling and its inhibition.
Conclusion
Diethyl phosphoramidate is a compound with a rich chemistry and important biological activity. This guide has provided a detailed overview of its physical and chemical properties, along with experimental protocols for its synthesis and characterization. The data presented in a structured format allows for easy comparison and reference for researchers and professionals in the field. The visualization of the acetylcholinesterase signaling pathway and its inhibition by diethyl phosphoramidate provides a clear understanding of its mechanism of action. While some specific quantitative data for diethyl phosphoramidate remains to be experimentally determined and published, this guide serves as a comprehensive resource based on the current available literature. Further research into the specific quantitative properties and biological applications of diethyl phosphoramidate will undoubtedly continue to expand its utility in science and technology.
References
- 1. CAS 1068-21-9: Diethyl phosphoramidate | CymitQuimica [cymitquimica.com]
- 2. Structural diversity in phosphoramidate’s chemistry: Syntheses, spectroscopic and X-ray crystallography studies-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. Crystallographic structural analysis of phosphoramidates as inhibitors and transition-state analogs of thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The inhibition of cholinesterase by diethyl phosphorochloridate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 14. mdpi.com [mdpi.com]
- 15. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. resolvemass.ca [resolvemass.ca]
- 19. particletechlabs.com [particletechlabs.com]
- 20. spectrabase.com [spectrabase.com]
- 21. researchgate.net [researchgate.net]
- 22. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations [ouci.dntb.gov.ua]
- 23. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cholinesterase assay by an efficient fixed time endpoint method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 31P [nmr.chem.ucsb.edu]
The Unseen Architect: A Technical Guide to C2-Bis-phosphoramidic acid diethyl ester in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of linker in a Proteolysis-Targeting Chimera (PROTAC) is as critical as the selection of the target ligand and the E3 ligase recruiter. This technical guide delves into the specifics of a key linker component, C2-Bis-phosphoramidic acid diethyl ester, providing an in-depth resource for researchers aiming to harness its potential in the development of novel therapeutics.
Core Compound Specifications
This compound (CAS No. 34008-16-7) is an alkyl chain-derived PROTAC linker. Its phosphoramidic acid diethyl ester moieties provide key chemical handles for the covalent attachment of a target protein ligand and an E3 ligase ligand. Several key suppliers offer this compound for research purposes, each with specific quality attributes. A summary of these specifications is provided below for easy comparison.
| Supplier | Catalog Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Form | Storage |
| TargetMol | TM-T14851 | ≥98% | C₁₀H₂₆N₂O₆P₂ | 332.27 | Solid | Powder: -20°C (3 years)In solvent: -80°C (1 year) |
| MedChemExpress | HY-141323 | >98% | C₁₀H₂₆N₂O₆P₂ | 332.27 | Solid | Please store the product under the recommended conditions in the Certificate of Analysis. |
| CymitQuimica | (Varies) | ≥98% | C₁₀H₂₆N₂O₆P₂ | 332.27 | Solid | Inquire for details |
The Role in PROTAC Synthesis: A Generalized Experimental Protocol
The synthesis of a PROTAC is a multi-step process that involves the strategic linking of a target-specific ligand and an E3 ligase-binding molecule. This compound serves as a foundational element of the linker, providing a flexible yet stable backbone. While specific reaction conditions will vary depending on the chemistry of the ligands, a generalized protocol for incorporating this linker is outlined below.
Objective: To synthesize a PROTAC molecule by sequentially conjugating a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
POI ligand with a suitable reactive group (e.g., a primary amine or hydroxyl group)
-
E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) with a suitable reactive group
-
Appropriate solvents (e.g., DMF, DMSO)
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Methodology:
-
Activation of the First Ligand: The POI ligand is dissolved in an appropriate anhydrous solvent. A coupling agent and a base are added to activate a carboxylic acid group on the ligand, or to facilitate nucleophilic attack if the ligand presents a different reactive handle.
-
First Coupling Reaction: A solution of this compound in an anhydrous solvent is added dropwise to the activated POI ligand solution. The reaction is stirred at room temperature or under gentle heating until completion, which is monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the Intermediate: The resulting mono-conjugated intermediate is purified from the reaction mixture using column chromatography or preparative HPLC to remove unreacted starting materials and byproducts.
-
Activation of the Second Ligand: The purified intermediate is then reacted with the second ligand (the E3 ligase ligand). Similar to the first step, the E3 ligase ligand may require activation depending on its reactive functional group.
-
Second Coupling Reaction: The activated E3 ligase ligand is added to a solution of the purified intermediate. The reaction conditions (solvent, temperature, and catalysts) are optimized to ensure efficient coupling.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC. The identity and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This generalized workflow is depicted in the following diagram:
Hijacking the Cellular Machinery: The Ubiquitin-Proteasome System
PROTACs function by coopting the cell's own protein disposal system, the ubiquitin-proteasome pathway. The synthesized PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Signaling Pathways Targeted by PROTACs
The specific signaling pathway impacted by a PROTAC is determined by the protein of interest that it is designed to degrade. While this compound is a versatile linker, its application has been explored in the context of degrading key proteins in cancer and inflammatory signaling pathways.
For instance, PROTACs have been successfully designed to target and degrade Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of the BCR pathway is a hallmark of various B-cell malignancies. By degrading BTK, these PROTACs can effectively shut down this pro-survival signaling cascade.[1][2]
Another significant target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3][4] These pathways are central to the innate immune response and are implicated in various inflammatory diseases and cancers.[3][4] PROTAC-mediated degradation of IRAK4 can disrupt the downstream activation of NF-κB and MAPK signaling, thereby mitigating the inflammatory response.[3][4]
The logical relationship of a PROTAC targeting a kinase within a signaling pathway is illustrated below:
Conclusion
This compound represents a valuable tool in the armamentarium of medicinal chemists and drug discovery scientists working on targeted protein degradation. Its chemical properties and versatility as a linker enable the synthesis of potent PROTAC molecules capable of addressing a wide range of therapeutic targets. A thorough understanding of its specifications, incorporation into synthetic workflows, and the biological consequences of the resulting PROTACs is paramount for the successful development of this promising new class of medicines. This guide provides a foundational understanding to aid researchers in their pursuit of novel and effective therapies.
References
- 1. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to C2-Bis-phosphoramidic acid diethyl ester (CAS Number 34008-16-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the properties, synthesis, handling, and application of C2-Bis-phosphoramidic acid diethyl ester (CAS Number: 34008-16-7). This compound is an alkyl chain-based linker primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The C2 linker, characterized by its short, flexible nature, plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase, which is a critical step in initiating protein degradation. This document details the physicochemical properties, provides a representative synthesis protocol, outlines safe handling and storage procedures, and discusses its application in the rapidly evolving field of targeted protein degradation.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as solubility and pKa are not widely published.
| Property | Value | Reference |
| CAS Number | 34008-16-7 | N/A |
| Molecular Formula | C₁₀H₂₆N₂O₆P₂ | [1] |
| Molecular Weight | 332.27 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | ≥98% (typical) | [1] |
| InChI Key | NGADUQWRPABXQB-UHFFFAOYSA-N | [1] |
| SMILES | CCOP(=O)(NCCNP(=O)(OCC)OCC)OCC | [1] |
Synthesis and Incorporation into PROTACs
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively detailed in the literature, its structure suggests a synthesis route based on established phosphoramidate chemistry. A plausible synthetic approach involves the reaction of diethyl phosphoramidate with a suitable difunctional C2 electrophile, or a multi-step process involving the sequential reaction of ethylenediamine with a phosphorylating agent like diethyl chlorophosphate.
General Representative Protocol for Phosphoramidate Synthesis:
The following is a generalized protocol for the synthesis of phosphoramidates, which can be adapted for the synthesis of this compound. This typically involves the coupling of a dialkyl H-phosphonate with an amine in the presence of a coupling agent and a base.
-
Chlorination of Dialkyl H-phosphonate: A dialkyl H-phosphonate (e.g., diethyl H-phosphonate) is chlorinated using an agent like trichloroisocyanuric acid to form the corresponding dialkyl chlorophosphate.
-
Reaction with Amine: The resulting dialkyl chlorophosphate is then reacted in situ with the desired amine (in this case, ethylenediamine) in the presence of a non-nucleophilic base such as triethylamine.
-
Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired phosphoramidate.
Incorporation into PROTACs: A Step-by-Step Protocol
This compound serves as a bifunctional linker, ready for sequential conjugation with a warhead (targeting the protein of interest) and an E3 ligase-recruiting ligand. The synthesis of a PROTAC using such a linker is a modular process.
Experimental Protocol for PROTAC Assembly:
-
First Ligand Attachment: One of the phosphoramidate nitrogens of the C2 linker is reacted with an appropriately functionalized "warhead" molecule. This is typically achieved via nucleophilic substitution or amide bond formation, depending on the functional groups present on the warhead and the linker.
-
Deprotection (if necessary): If protecting groups are used on the second reactive site of the linker, they are removed at this stage.
-
Second Ligand Attachment: The exposed functional group on the linker-warhead intermediate is then reacted with a functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
-
Final Purification: The resulting PROTAC molecule is purified to a high degree using methods such as preparative HPLC.
-
Characterization: The final product is thoroughly characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: A simplified workflow for the synthesis of a PROTAC molecule using the C2 linker.
Application in Targeted Protein Degradation
The primary application of this compound is as a short, flexible linker in the design of PROTACs. The linker's role is critical, as its length and composition influence the formation and stability of the ternary complex, which in turn dictates the efficiency of protein degradation. Short alkyl chain linkers like the C2 variant are often explored in the initial stages of PROTAC design due to their synthetic accessibility.
The PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).
-
Ubiquitination: The formation of this complex brings the POI into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting in a catalytic manner.
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Downstream Signaling Consequences
The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For instance, if the target protein is a kinase involved in a pro-survival pathway like the PI3K/AKT/mTOR pathway, its degradation will lead to the downregulation of this pathway, potentially inducing apoptosis in cancer cells. The ability of PROTACs to eliminate the entire protein, including its non-catalytic scaffolding functions, can lead to more profound and sustained biological effects compared to traditional small-molecule inhibitors that only block the protein's enzymatic activity.
Caption: A conceptual diagram of the downstream signaling impact of degrading an upstream kinase.
Handling and Safety
As with any chemical reagent, this compound should be handled with care in a laboratory setting. The following are general safety and handling recommendations. For detailed information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier.
| Section | Recommendation |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. Specific storage temperatures may be recommended by the supplier (e.g., -20°C for long-term storage). |
| First Aid (General) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention if any symptoms persist. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the SDS for complete and accurate safety information.
References
Potential Biological Activities of Phosphoramidic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidic acid esters, a class of organophosphate compounds, have garnered significant scientific interest due to their diverse and potent biological activities. These compounds are characterized by a central phosphorus atom bonded to an amino group, an ester linkage, and other variable substituents. This unique structural arrangement imparts favorable physicochemical properties, enabling them to interact with various biological targets and serve as versatile scaffolds in drug design. A particularly successful application of this chemistry is the ProTide (prodrug nucleotide) technology, which utilizes phosphoramidates to deliver nucleoside monophosphates into cells, thereby overcoming limitations associated with traditional nucleoside analogues. This technical guide provides an in-depth overview of the anticancer, antiviral, antibacterial, and enzyme inhibitory activities of phosphoramidic acid esters, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Biological Activities
Phosphoramidic acid esters have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutics. Their ability to act as prodrugs, effectively delivering active metabolites to target cells, is a key contributor to their efficacy.
Anticancer Activity
Phosphoramidic acid esters, particularly those developed as ProTides of nucleoside analogues, have shown significant potential as anticancer agents. By delivering the active monophosphate form of the nucleoside directly into cancer cells, they can bypass resistance mechanisms such as deficient nucleoside kinase activity. The intracellularly released nucleotide can then be further phosphorylated to the active triphosphate, which can inhibit DNA synthesis and induce apoptosis in rapidly dividing cancer cells.
Table 1: Anticancer Activity of Selected Phosphoramidic Acid Esters (IC50 Values)
| Compound/Parent Drug | Cancer Cell Line | IC50 (µM) | Reference |
| FUDR ProTide (Compound 1) | L1210 | 0.003 | [1] |
| FUDR ProTide (Compound 2) | L1210 | 0.0005 | [1] |
| Gemcitabine ProTide (NUC-1031) | Multiple Tumor Cell Lines | Potent (Specific values not provided in abstract) | [2] |
| Betulonic Acid Amide (EB171) | MCF-7 | Significant (Specific values not provided in abstract) | [3] |
| Betulonic Acid Amide (EB171) | A-375 | Significant (Specific values not provided in abstract) | [3] |
| Betulonic Acid Amide (EB171) | COLO 829 | Significant (Specific values not provided in abstract) | [3] |
| Phosphoramidate Mustard (TH-302) | H460 (Hypoxia) | Highly Potent (Up to 400-fold more than aerobic) | [4] |
Antiviral Activity
The ProTide approach has revolutionized the development of antiviral therapies. Phosphoramidate prodrugs of nucleoside analogues are designed to efficiently deliver the monophosphate into virus-infected cells.[1][5] This strategy circumvents the often inefficient initial phosphorylation step catalyzed by viral or cellular kinases, a common mechanism of drug resistance.[1][5] Once inside the cell, the ProTide is metabolized to release the nucleoside monophosphate, which is subsequently converted to the active triphosphate. This active form can then inhibit viral polymerases, leading to chain termination of the growing viral DNA or RNA strand and halting viral replication.
Table 2: Antiviral Activity of Selected Phosphoramidic Acid Esters (IC50/EC50 Values)
| Compound/Parent Drug | Virus | Cell Line | IC50/EC50 (µM) | Reference |
| Acyclovir Phosphoromonomorpholidate (7) | Pseudo-HIV-1 | - | 50 | |
| Acyclovir Phosphoromonomorpholidate (7) | HSV-1 (Wild-type) | - | 9.7 | |
| Acyclovir Phosphoromonomorpholidate (7) | HSV-1 (Acyclovir-resistant) | - | 25 | |
| Remdesivir (GS-5734) | RSV | - | 0.53 | |
| Remdesivir (GS-5734) | Multiple RNA viruses | Multiple human lung and non-lung cells | < 0.150 |
Antibacterial Activity
Phosphoramidic acid esters have also been investigated for their antibacterial properties. Their mechanism of action can vary, but some have been shown to inhibit essential bacterial enzymes, while others may disrupt the integrity of the bacterial cell wall. The development of phosphoramidate-based compounds as antibacterial agents is an active area of research, with the potential to address the growing challenge of antibiotic resistance.
Table 3: Antibacterial Activity of Selected Phosphoramidic Acid Esters (MIC Values)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Phosphonated CF3-β-lactams | Staphylococcus aureus | - | |
| Phosphonated CF3-β-lactams | MRSA | - | |
| Phosphonated CF3-β-lactams | Neisseria gonorrheae | - | |
| Phosphonated CF3-β-lactams | Escherichia coli | - | |
| Coumarin α-aminophosphonates | S. aureus (ATCC 23235) | ~0.52 µM | |
| Coumarin α-aminophosphonates | A. baumannii (ATCC 17978) | 2-8.3 µM | |
| Coumarin α-aminophosphonates | P. aeruginosa (ATCC 15442) | 2-8.3 µM | |
| Coumarin α-aminophosphonates | Enterobacter cloacae (ATCC 49141) | 2-8.3 µM |
Enzyme Inhibition
The structural diversity of phosphoramidic acid esters allows them to be designed as potent and selective inhibitors of various enzymes. By mimicking the transition state of an enzymatic reaction or by binding to the active site, these compounds can effectively block the enzyme's function. This has led to their investigation as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases, and urease, an important target in agriculture and for the treatment of infections by urease-producing bacteria.
Table 4: Enzyme Inhibitory Activity of Selected Phosphoramidic Acid Esters (IC50/Ki Values)
| Compound | Enzyme | IC50 | Ki | Reference |
| Phosphoramidon | Thermolysin | 33 nM | 28 nM | [1] |
| Phosphoramidon | Neutral Endopeptidase (NEP) | - | - | [1] |
| Phosphoramidon | Endothelin-Converting Enzyme (ECE) | - | - | [1] |
| N-(n-butyl)phosphorictriamide (NBPTO) | Urease | 2.1 nM | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of phosphoramidic acid esters.
Synthesis of a Representative Phosphoramidic Acid Ester (ProTide)
This protocol describes a general method for the synthesis of a nucleoside phosphoramidate prodrug.
Materials:
-
Nucleoside (e.g., 2'-deoxyuridine)
-
Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Preparation of the Phosphoramidochloridate Intermediate:
-
Dissolve the amino acid ester hydrochloride in anhydrous DCM.
-
Add triethylamine to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve the aryl phosphorodichloridate in anhydrous DCM and cool to 0°C.
-
Slowly add the amino acid ester solution to the phosphorodichloridate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.
-
The filtrate containing the phosphoramidochloridate intermediate is used directly in the next step.
-
-
Coupling with the Nucleoside:
-
Dissolve the nucleoside in anhydrous pyridine.
-
Add the phosphoramidochloridate solution dropwise to the nucleoside solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to obtain the desired phosphoramidate prodrug.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphoramidic acid ester compounds to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the phosphoramidic acid ester compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antiviral Assay (Plaque Reduction Assay)
This assay is used to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
24-well plates
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Complete cell culture medium
-
Phosphoramidic acid ester compounds to be tested
-
Semi-solid overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Cell Seeding: Seed host cells into 24-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the phosphoramidic acid ester compounds in serum-free medium. In separate tubes, mix each compound dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the medium from the cell monolayers and infect the cells with the compound-virus mixtures. Include a virus control (virus without compound) and a cell control (no virus).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add 1 mL of semi-solid overlay medium to each well.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Staining: Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Enzyme Inhibition Assay (Acetylcholinesterase)
This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase (AChE).
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Phosphoramidic acid ester compounds to be tested
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound at various concentrations. Include a control with no inhibitor.
-
Enzyme Addition: Add 25 µL of AChE solution to each well and incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition compared to the control and calculate the IC50 value.
Enzyme Inhibition Assay (Urease)
This assay determines the inhibitory effect of a compound on urease activity by measuring the production of ammonia.
Materials:
-
96-well microplate
-
Urease enzyme (e.g., from Jack bean)
-
Urea solution
-
Phosphate buffer (pH 7.4)
-
Phenol-nitroprusside solution
-
Alkaline hypochlorite solution
-
Phosphoramidic acid ester compounds to be tested
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add 25 µL of urease solution, 25 µL of the test compound at various concentrations, and 50 µL of phosphate buffer. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction and incubate for 30 minutes at 37°C.
-
Color Development: Add 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well. Incubate for 30 minutes at room temperature for color development.
-
Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of phosphoramidic acid esters are intimately linked to their interaction with and modulation of key cellular signaling pathways. The ProTide approach provides a clear example of a well-defined mechanism of action.
ProTide Activation Pathway
The ProTide technology is a prodrug strategy designed to deliver nucleoside monophosphates into cells. The phosphoramidate moiety masks the negative charges of the phosphate group, allowing the molecule to passively diffuse across the cell membrane. Once inside the cell, the ProTide undergoes a series of enzymatic and chemical transformations to release the active nucleoside monophosphate.
Caption: Intracellular activation pathway of a phosphoramidate ProTide.
Downstream Effects of Activated Nucleoside Analogues
Once the active nucleoside monophosphate is released, it is further phosphorylated by cellular kinases to the di- and triphosphate forms. The nucleoside triphosphate then acts as a competitive inhibitor or a chain terminator for cellular or viral polymerases, disrupting DNA or RNA synthesis.
Caption: Downstream signaling cascade following ProTide activation.
Experimental and Logical Workflows
Visualizing the workflows of experimental protocols and the logical relationships in drug discovery can aid in understanding and implementation.
Experimental Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Logical Workflow for ProTide Drug Discovery
Caption: Logical workflow for the discovery and development of ProTide drugs.
Conclusion
Phosphoramidic acid esters represent a highly valuable and versatile class of compounds with significant therapeutic potential. Their application in the ProTide technology has already led to the successful development of approved antiviral drugs, and their promise in anticancer therapy and other areas continues to be explored. The ability to rationally design these molecules to target specific biological pathways and to overcome common drug resistance mechanisms makes them a focal point of modern medicinal chemistry. This technical guide has provided a comprehensive overview of their biological activities, the experimental methods used to evaluate them, and the underlying mechanisms of action. It is anticipated that continued research in this area will lead to the discovery of new and improved therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis and Evaluation
A General Framework with Reference to Novel Linkers such as C2-Bis-phosphoramidic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive literature search did not yield specific examples of this compound being used in the synthesis of PROTACs. Consequently, the following application notes and protocols are based on established principles of PROTAC design and employ commonly used linker chemistries as illustrative examples. The methodologies provided are intended to serve as a general framework that can be adapted for the exploration of novel linkers like this compound.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][][4] Unlike traditional inhibitors that require continuous occupancy of a protein's active site, PROTACs act catalytically by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1][]
A PROTAC molecule is comprised of three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the warhead and the E3 ligase ligand.[1][]
The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][] The linker is a critical component that influences the stability and geometry of this ternary complex, thereby affecting the efficiency and selectivity of protein degradation.
The Potential Role of this compound as a PROTAC Linker
This compound is an alkyl chain-based linker. While specific applications in published PROTAC literature are not available, its chemical structure suggests it could be incorporated into a PROTAC scaffold. The phosphoramidate moieties could potentially influence the linker's polarity, rigidity, and hydrogen bonding capacity, which are all important factors in PROTAC design. Researchers interested in exploring this linker would need to develop synthetic strategies to conjugate it to a chosen warhead and E3 ligase ligand.
General Principles of PROTAC Synthesis
The synthesis of a PROTAC is a modular process that typically involves the separate synthesis of the warhead and E3 ligase ligand, followed by their conjugation to a linker. Common synthetic strategies include amide bond formation, click chemistry, and ether synthesis.
Illustrative Synthetic Scheme (Amide Bond Formation)
The following is a generalized, illustrative protocol for the synthesis of a PROTAC using a generic amine-terminated linker. This can be adapted for linkers with different functional groups.
Step 1: Synthesis of Linker-E3 Ligase Ligand Conjugate
-
Dissolve the E3 ligase ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an appropriate aprotic solvent (e.g., DMF).
-
Add a tertiary amine base (e.g., DIPEA) to the mixture.
-
Add the amine-terminated linker to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the product by flash chromatography.
Step 2: PROTAC Synthesis
-
Dissolve the POI ligand (containing a carboxylic acid) and a coupling agent (e.g., HATU) in an appropriate aprotic solvent (e.g., DMF).
-
Add a tertiary amine base (e.g., DIPEA) to the mixture.
-
Add the purified Linker-E3 ligase ligand conjugate from Step 1.
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the final PROTAC product by preparative HPLC.
Experimental Protocols for PROTAC Evaluation
Once a PROTAC has been synthesized and purified, its biological activity must be evaluated. The following are key experimental protocols.
Protocol 1: Western Blotting to Assess Protein Degradation
Objective: To determine the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC dissolved in a suitable solvent (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of protein degradation.
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.
Materials:
-
Cell line of interest.
-
PROTAC dissolved in a suitable solvent (e.g., DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Multi-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Data Presentation
Quantitative data from PROTAC evaluation experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Degradation Profile of an Exemplary PROTAC
| PROTAC Concentration | % Protein Degradation (24h) |
| 1 nM | 15% |
| 10 nM | 45% |
| 100 nM | 85% |
| 1 µM | 95% |
| 10 µM | 92% (Hook Effect) |
| DC50 | ~15 nM |
| Dmax | ~95% |
Table 2: Cytotoxicity Profile of an Exemplary PROTAC
| Cell Line | IC50 (72h) |
| Cancer Cell Line A | 50 nM |
| Normal Cell Line B | > 10 µM |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts in PROTAC research.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.
References
Application Notes and Protocols for Coupling C2-Bis-phosphoramidic acid diethyl ester to a Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
C2-Bis-phosphoramidic acid diethyl ester is a bifunctional linker molecule commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are hetero-bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The C2 alkyl chain of this linker provides a spatial bridge between the two binding moieties. This document provides a detailed protocol for the coupling of this compound to a ligand, a critical step in the assembly of PROTACs. The protocol described herein is a general guideline and may require optimization based on the specific properties of the ligand.
Principle of the Coupling Reaction
The coupling of this compound to a ligand typically involves the formation of a stable amide or a similar covalent bond. The secondary amine present in the phosphoramidic acid moiety can be coupled to a carboxylic acid group on the ligand. This reaction is often facilitated by the use of peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) to increase efficiency and form a more stable intermediate.
Experimental Protocols
Materials and Reagents
-
This compound
-
Ligand containing a carboxylic acid functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Protocol for Coupling this compound to a Carboxylic Acid-Containing Ligand
This protocol outlines the steps for a typical coupling reaction using EDC and NHS as the coupling agents.
1. Activation of the Ligand's Carboxylic Acid:
-
Dissolve the ligand (1 equivalent) in anhydrous DMF in a clean, dry reaction vessel.
-
Add NHS (1.2 equivalents) to the solution and stir until dissolved.
-
Add EDC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester of the ligand. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
2. Coupling with this compound:
-
In a separate vessel, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the solution of the activated ligand-NHS ester to the solution of this compound.
-
Add a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture to act as a proton scavenger.
-
Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by TLC or LC-MS.
3. Quenching and Work-up:
-
Once the reaction is complete, the reaction can be quenched by the addition of a small amount of water.
-
The solvent (DMF) can be removed under reduced pressure.
-
The residue can be redissolved in a suitable organic solvent like ethyl acetate or dichloromethane and washed with a mild aqueous acid (e.g., 5% citric acid), a mild aqueous base (e.g., 5% sodium bicarbonate), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
4. Purification:
-
The crude product is purified using an appropriate chromatographic technique, such as flash column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC). The choice of the mobile phase will depend on the polarity of the product.
5. Characterization:
-
The identity and purity of the final conjugate should be confirmed by analytical techniques such as High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical coupling reaction. Actual results will vary depending on the specific ligand and reaction conditions.
| Parameter | Value | Method of Determination |
| Reactant Stoichiometry | ||
| Ligand | 1.0 eq | |
| This compound | 1.1 eq | |
| EDC | 1.2 eq | |
| NHS | 1.2 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 12-16 hours | |
| Yield and Purity | ||
| Crude Yield | 75% | Gravimetric |
| Purified Yield | 55% | Gravimetric |
| Purity (by HPLC) | >95% | HPLC-UV (254 nm) |
| Characterization | ||
| Expected Mass [M+H]⁺ | [Calculated Value] | HRMS (ESI+) |
| Observed Mass [M+H]⁺ | [Observed Value] | HRMS (ESI+) |
| Key NMR Signals | [Expected Chemical Shifts] | ¹H NMR, ³¹P NMR |
Mandatory Visualization
Application Notes and Protocols: Phosphoramidates as 1,3-N,O-Chelating Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoramidates (P-N) are a versatile class of organophosphorus compounds characterized by a covalent bond between a pentavalent phosphorus atom and a nitrogen atom.[1] Their structure, often represented as (RO)₂P(O)NR'₂, features a stable phosphoryl (P=O) group and a nitrogen atom, both of which can act as donor sites. This arrangement allows them to function as effective 1,3-N,O-chelating ligands for various transition metals. The modularity in their synthesis allows for precise tuning of steric and electronic properties, making them highly valuable in diverse fields such as asymmetric catalysis and medicinal chemistry.[2][3] This document provides detailed application notes and experimental protocols for their use in these key areas.
Application I: Asymmetric Catalysis
Application Note:
Chiral phosphoramidates have emerged as "privileged ligands" in transition-metal-catalyzed asymmetric synthesis.[3] Their success is largely attributed to their modular and facile synthesis, which allows for the rapid creation of extensive ligand libraries.[4][5] Typically, these ligands are constructed from a chiral diol backbone (e.g., BINOL or TADDOL), a phosphorus source (e.g., PCl₃), and a primary or secondary amine.[2][6] This modular assembly creates a well-defined, chiral pocket around the metal center, enabling high levels of stereocontrol in a variety of transformations.[2]
Phosphoramidate ligands have been successfully applied in numerous catalytic reactions, including:
-
Rhodium-catalyzed asymmetric hydrogenation of olefins.[5][7]
-
Copper-catalyzed asymmetric 1,4-conjugate addition of organozinc or organotrifluoroborate reagents.[2][4]
-
Palladium-catalyzed asymmetric allylic alkylations.[6]
-
Iron-catalyzed oxidation reactions.[8]
The monodentate nature of many phosphoramidate ligands is particularly advantageous, offering unique reactivity and selectivity profiles compared to traditional bidentate ligands.[5]
Data Presentation: Performance in Asymmetric Catalysis
The following table summarizes the performance of representative phosphoramidate ligands in key asymmetric catalytic reactions.
| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | ee (%) | Reference |
| Rh-catalyzed Hydrogenation | Rh(COD)₂BF₄ / (S)-MonoPhos | Methyl-N-acetamidoacrylate | >99 | 95-99 | [5] |
| Rh-catalyzed Hydrogenation | Rh(I) / Tropos Phosphine-Phosphoramidite | 2-(1-phenylvinyl)anilide | >99 | 99 | [9] |
| Cu-catalyzed Conjugate Addition | Cu(OTf)₂ / (S,S)-Ligand | Cyclohex-2-en-1-one | >95 | 89 | [2][10] |
| Pd-catalyzed Allylic Alkylation | [Pd(allyl)Cl]₂ / TADDOL-derived Phosphoramidite | 1,3-Diphenyl-2-propenyl acetate | ~98 | 96 | [6] |
Experimental Protocols: Asymmetric Catalysis
Protocol 1: General Synthesis of a BINOL-Derived Phosphoramidate Ligand
This protocol describes a common two-step, one-pot procedure for synthesizing chiral phosphoramidate ligands derived from 1,1'-bi-2-naphthol (BINOL).[2][4]
Materials:
-
(R)- or (S)-BINOL
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N)
-
Desired secondary amine (e.g., dibenzylamine)
-
Anhydrous and degassed solvents (e.g., Toluene or Dichloromethane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Phosphorochloridite Formation: In a glovebox or under an inert atmosphere (N₂ or Ar), dissolve (R)-BINOL (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene at 0 °C. To this stirring solution, add phosphorus trichloride (1.0 equiv.) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the intermediate phosphorochloridite is typically monitored by ³¹P NMR spectroscopy.
-
Amination: Cool the mixture back to 0 °C. In a separate flask, prepare a solution of the desired secondary amine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene. Add this amine solution dropwise to the phosphorochloridite solution.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. A precipitate of triethylamine hydrochloride (Et₃N·HCl) will form.[4]
-
Purification: Remove the salt by filtration through a pad of Celite under an inert atmosphere. The filtrate contains the desired phosphoramidate ligand in solution. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary. For many catalytic applications, the filtered solution can be used directly.[4]
Visualization: Ligand Synthesis Workflow
Caption: General workflow for the synthesis of a BINOL-derived phosphoramidate ligand.[2]
Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of an Olefin
This protocol provides a general method for the asymmetric hydrogenation of a prochiral olefin using a pre-formed or in-situ generated Rh-phosphoramidate catalyst.[2][5]
Materials:
-
Rh(I) precursor (e.g., [Rh(COD)₂]BF₄)
-
Synthesized chiral phosphoramidate ligand (from Protocol 1)
-
Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)
-
Hydrogen gas (high purity)
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Methanol)
-
High-pressure autoclave or reactor equipped with a magnetic stirrer
Procedure:
-
Catalyst Preparation (In-situ): In a glovebox, add the Rh(I) precursor (1 mol%) and the phosphoramidate ligand (2.2 mol%, Ligand/Rh ratio of ~2.2:1) to a Schlenk flask. Add the degassed solvent and stir for 30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: In a separate vessel, dissolve the olefin substrate (1.0 equiv.) in the degassed solvent. Transfer this solution to the autoclave.
-
Catalysis: Using a cannula, transfer the catalyst solution to the autoclave. Seal the autoclave.
-
Hydrogenation: Purge the autoclave with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 10 bar). Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C) for the specified time (e.g., 1-24 hours).
-
Analysis: After the reaction is complete, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The conversion and enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Application II: Anticancer Agents
Application Note:
Metal-based complexes are cornerstones of cancer chemotherapy. While platinum drugs like cisplatin are widely used, they suffer from issues of toxicity and drug resistance.[11] Phosphoramidate-metal complexes, involving metals such as ruthenium, gold, silver, and palladium, represent a promising class of therapeutic agents.[11][12][13] These complexes can exhibit distinct mechanisms of action compared to traditional platinum drugs.[12]
A primary mechanism involves the induction of apoptosis (programmed cell death) in cancer cells.[14] For example, certain silver(I) and ruthenium(II) complexes have been shown to target mitochondria, leading to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-dependent apoptotic pathways.[14][15] This alternative targeting strategy may help overcome resistance mechanisms that affect DNA-binding agents like cisplatin. The phosphoramidate ligand plays a crucial role in modulating the stability, lipophilicity, and cellular uptake of the metal complex, thereby influencing its overall efficacy and selectivity.[12][14]
Data Presentation: Cytotoxicity of Phosphoramidate Metal Complexes
The table below presents representative in vitro cytotoxicity data for phosphoramidate-metal complexes against various cancer cell lines.
| Metal Complex Type | Cancer Cell Line | IC₅₀ (µM) | Notes | Reference |
| Silver(I)-phosphine/phosphoramidate | MCF-7 (Breast) | Low micromolar | Selectively toxic to malignant cells. | [14] |
| Silver(I)-phosphine/phosphoramidate | A549 (Lung) | Low micromolar | Induces apoptosis via mitochondrial disruption. | [14] |
| Ruthenium(II)-arene | A549 (Lung) | Varies | Activity depends on monodentate P, N, S ligand. | [13] |
| Gold(I)-phosphine | HT-29 (Colon) | Sub-micromolar | Strong antiproliferative effects observed. | [13] |
| Iron(II)-phosphoramidite | Not specified | Not specified | Primarily studied for catalysis, not cytotoxicity. | [8] |
IC₅₀ values are highly dependent on the specific ligand structure and cell line.
Experimental Protocols: Medicinal Chemistry
Protocol 3: General Synthesis of an Iron(II)-Phosphoramidate Complex
This protocol is adapted from the synthesis of piano-stool type iron-phosphoramidite complexes and can be generalized for chelating phosphoramidates.[8]
Materials:
-
Iron precursor (e.g., [FeBr(Cp)(CO)₂])
-
Synthesized phosphoramidate ligand
-
Anhydrous solvent (e.g., Toluene)
-
Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox, combine the iron precursor (1.0 equiv.) and the phosphoramidate ligand (1.1 equiv.) in a Schlenk flask.
-
Reaction: Add anhydrous toluene and stir the mixture at room temperature. The reaction progress can be monitored by ³¹P NMR, looking for a downfield shift of the phosphorus signal upon coordination to the metal center.[8] Infrared spectroscopy can also be used to monitor changes in the CO stretching frequencies.
-
Isolation: Once the reaction is complete (typically 12-24 hours), remove the solvent under reduced pressure.
-
Purification: The resulting solid complex can be purified by washing with a non-polar solvent (e.g., pentane) to remove unreacted starting materials or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane). The product should be characterized by NMR (¹H, ¹³C, ³¹P), IR spectroscopy, and mass spectrometry.[8]
Protocol 4: In Vitro Cytotoxicity Evaluation (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to a test compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized phosphoramidate-metal complex
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the phosphoramidate-metal complex in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Visualization: Proposed Anticancer Mechanism
Caption: Proposed mechanism of action for anticancer phosphoramidate-metal complexes.[14]
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Chiral Phosphoramidite Complexes of Iron as Catalytic Precursors in the Oxidation of Activated Methylene Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphoramidite ligands based on simple 1,2-diols: Synthesis, use in Cu-catalyzed asymmetric additions, and achirotopic stereogenic phosphorus centers | Department of Chemistry [chem.ox.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Metal Phosphorus Complexes as Antitumor Agents [infoscience.epfl.ch]
- 13. researchgate.net [researchgate.net]
- 14. Advancing cancer therapy: the role of silver(I) phosphine complexes in overcoming resistance and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorescent metal complexes as theranostic anticancer agents: combining imaging and therapy in a single molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphoramidate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates are a versatile class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond. They are of significant interest in medicinal chemistry and drug development, primarily due to their role as bioisosteres of phosphates and their application in the ProTide (prodrug nucleotide) approach.[1] This technology enables the delivery of nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs.[1] The phosphoramidate moiety enhances lipophilicity, facilitating cell membrane penetration.[1] This document provides detailed protocols for several common and effective methods for synthesizing phosphoramidate derivatives.
Synthetic Strategies Overview
A variety of synthetic routes to phosphoramidates have been developed, each with its own advantages. Key strategies include oxidative cross-coupling, the use of phosphorochloridate intermediates, and methods tailored for specific functionalities like phenols. These methods offer flexibility in substrate scope and reaction conditions. A 2020 review categorizes the main synthetic routes into six classes: salt elimination, oxidative cross-coupling, azide-based methods, reduction, hydrophosphinylation, and the phosphoramidate-aldehyde-dienophile (PAD) reaction.[2]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for selected phosphoramidate synthesis methods, offering a comparison of their efficiency under various conditions.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Oxidative Cross-Coupling | Diethyl H-phosphonate, Amine | I₂ / H₂O₂ | - | 20 | - | 31–96 | [2] |
| Oxidative Cross-Coupling | H-phosphonate, Amine | CuI | MeCN | 55 | 4–18 | - | [3] |
| In-situ Azide Generation | Organic Halide, (RO)₃P | - | - | - | - | 60–96 | [2] |
| DBU-Promoted Phenol Phos. | Phosphoramidate, Phenol | DBU | CH₃CN | 25 | 16 | High | [4][5] |
| One-Pot from H-phosphonate | BPPO, Amine | I₂ | - | - | - | 12–94 | [6] |
| Phosphorochloridate Coupling | Nucleoside, Aryl phosphoro(amino)chloridate | NMI or tBuMgCl | - | - | - | - | [7] |
Experimental Protocols
Protocol 1: Iodine-Mediated Oxidative Cross-Coupling of Diethyl H-Phosphonate and an Amine
This protocol describes a facile and environmentally friendly method for the synthesis of phosphoramidates via an iodine-catalyzed oxidative cross-coupling reaction.[2]
Materials:
-
Diethyl H-phosphonate
-
Amine (aliphatic or aromatic)
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Silica gel for column chromatography
-
Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask, add the amine (1.0 mmol) and diethyl H-phosphonate (1.2 mmol).
-
Add iodine (10 mol%) to the mixture.
-
Slowly add 30% aqueous hydrogen peroxide (2.0 mmol) to the reaction mixture at 20 °C.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired phosphoramidate.[2]
Expected Yield: 31–96%[2]
Protocol 2: Copper-Catalyzed Aerobic Oxidative Coupling
This protocol details the synthesis of phosphoramidates from H-phosphonates and amines using a copper catalyst and air as the oxidant.[3]
Materials:
-
H-phosphonate (1.00 mmol)
-
Amine (2.00 mmol)
-
Copper(I) iodide (CuI, 0.20 mmol)
-
Acetonitrile (MeCN, 2 mL)
-
Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., diethyl ether, methanol, dichloromethane)
Procedure:
-
To a stirring suspension of CuI (38 mg, 0.20 mmol) in MeCN (2 mL), add the H-phosphonate (1.00 mmol) and the amine (2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours.
-
After cooling to room temperature, dilute the mixture with CHCl₃ (50 mL).
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).
-
Dry the organic layer over Na₂SO₄ and remove the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography (gradient elution: Et₂O to 5-10% MeOH in CH₂Cl₂) to yield the pure phosphoramidate.[3]
Protocol 3: DBU-Promoted Synthesis of Phosphoramidate Prodrugs of Phenols
This method is particularly useful for the late-stage phosphorylation of phenolic natural products and drugs.[4][5]
Materials:
-
Phenolic compound (0.2 mmol)
-
Phosphoramidate reagent (0.24 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.4 mmol)
-
Acetonitrile (CH₃CN, 1 mL)
-
Triethyl phosphate (internal standard for NMR yield)
Procedure:
-
In a vial, dissolve the phenolic compound (0.2 mmol) and the phosphoramidate reagent (0.24 mmol) in CH₃CN (1 mL).
-
Add DBU (2.0 equivalents, 0.4 mmol) to the solution.
-
Stir the reaction mixture at 25 °C for 16 hours.
-
Monitor the reaction by NMR spectroscopy, using triethyl phosphate as an internal standard to determine the yield.
-
Upon completion, the product can be isolated by standard workup and purification procedures.[4]
Expected Yield: High, as determined by NMR.[4]
Visualizations: Workflows and Pathways
The following diagrams illustrate the general workflows for the synthesis of phosphoramidate derivatives.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Reactions Involving Phosphoramidic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving phosphoramidic acid esters, with a focus on their synthesis as prodrugs and their mechanism of action. Detailed protocols, quantitative data, and visual diagrams are included to facilitate understanding and implementation in a research and development setting.
Introduction
Phosphoramidic acid esters are a critical class of organophosphorus compounds, most notably utilized in the ProTide (prodrug-nucleotide) approach for drug delivery.[1][2] This strategy chemically masks the negative charges of a nucleoside monophosphate with an amino acid ester and an aryl group, increasing the lipophilicity of the drug molecule.[1][2][3] This enhanced lipophilicity facilitates passive diffusion across cell membranes. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved to release the active nucleoside monophosphate, which is then phosphorylated to its active triphosphate form.[1][3][4] This active form can then inhibit viral or cellular polymerases, making phosphoramidate prodrugs potent antiviral and anticancer agents.[1][5]
I. Synthesis of Phosphoramidic Acid Esters (ProTide Approach)
The synthesis of phosphoramidic acid esters, particularly for ProTide prodrugs, can be achieved through several methods. One of the most common strategies involves the use of a phosphorochloridate reagent.[3][6] This method is versatile and can be adapted for various nucleoside analogues.
General Experimental Workflow
The synthesis typically follows a one-pot, multi-step process that begins with the formation of a phosphorochloridate intermediate, followed by sequential reactions with a nucleoside and an amino acid ester.
Caption: General workflow for the synthesis of a phosphoramidate prodrug.
Detailed Experimental Protocol: Synthesis of a Gemcitabine Phosphoramidate Prodrug Analogue
This protocol is adapted from a procedure for synthesizing phosphoramidate prodrugs of gemcitabine.[7]
Materials:
-
N4-Protected Gemcitabine Analogue
-
Phosphoramidic dichloride derivative (e.g., ethyl dichlorophosphate)
-
L-Alanine isopropyl ester hydrochloride
-
Phenol
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Formation of the Phosphorochloridate Intermediate:
-
Dissolve ethyl dichlorophosphate (1.1 equiv) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add phenol (1.0 equiv) followed by the dropwise addition of triethylamine (1.0 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to -78 °C.
-
-
Coupling with Amino Acid Ester:
-
Add L-alanine isopropyl ester hydrochloride (1.0 equiv) to the reaction mixture.
-
Add triethylamine (2.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
-
Coupling with Nucleoside:
-
Cool the reaction mixture to 0 °C.
-
Add the N4-protected gemcitabine analogue (0.9 equiv).
-
Add triethylamine (1.0 equiv) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexanes/ethyl acetate.
-
-
Characterization:
-
Analyze the purified product by HPLC for purity.
-
Confirm the structure using 1H NMR, 31P NMR, and Mass Spectrometry.
-
Data Presentation
Table 1: Representative Reaction Yields and Purity Data
| Compound | Synthesis Method | Yield (%) | Purity (HPLC) | Reference |
| Gemcitabine Phosphoramidate Prodrug 7 | Phosphoramidic bis(1-benzotriazolyl) ester | 70 | >95% | [7] |
| ProTide Analogue 1a | Phosphorochloridate | 35 | >98% | [8][9] |
Table 2: Representative Spectroscopic Data for a ProTide Analogue
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 31P NMR | 2.33, 2.21 (diastereomers) | s | - | [8][9] |
| 1H NMR | 7.36–7.13 (m, Ar-H), 5.09–4.98 (m, CH), 4.25–3.93 (m, CH, CH2), 3.56–3.46 (m, CH), 1.40–1.21 (m, CH3) | m | - | [8][9] |
Note: 31P NMR is a crucial technique for characterizing phosphoramidates, with typical chemical shifts appearing in a distinct region.[10][11][12][13] The presence of a chiral phosphorus center often results in two signals for the diastereomers.[1]
II. Mechanism of Action of Phosphoramidate Prodrugs
The efficacy of phosphoramidate prodrugs like Sofosbuvir (antiviral for Hepatitis C) and Remdesivir (antiviral for coronaviruses) lies in their ability to bypass the rate-limiting first phosphorylation step of nucleoside analogues and deliver the monophosphate directly into the cell.[2]
Intracellular Activation Pathway
The activation is a multi-step enzymatic process:
-
Ester Hydrolysis: The amino acid ester moiety is cleaved by intracellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1).[4][14][15]
-
Cyclization and Aryl Group Expulsion: The resulting free carboxylate attacks the phosphorus center, leading to the expulsion of the aryl group and the formation of a transient cyclic intermediate.[16][17]
-
Phosphoramidate Bond Cleavage: The P-N bond is then cleaved by the histidine triad nucleotide-binding protein 1 (HINT1), releasing the nucleoside monophosphate.[4]
-
Phosphorylation to Active Triphosphate: Cellular kinases phosphorylate the nucleoside monophosphate to the diphosphate and then to the active triphosphate form.[4][15]
-
Inhibition of Viral Polymerase: The active nucleoside triphosphate analogue acts as a chain terminator when incorporated into the nascent viral RNA by the viral RNA-dependent RNA polymerase (RdRp), thus halting viral replication.[15][18][19][20][21][22][23]
Signaling Pathway Diagram: Antiviral Action of Sofosbuvir
Caption: Intracellular activation of Sofosbuvir and inhibition of HCV replication.
Logical Relationship: Prodrug to Therapeutic Effect
Caption: Logical flow from prodrug administration to antiviral effect.
Conclusion
The experimental setups for reactions involving phosphoramidic acid esters are well-established, particularly within the context of the ProTide prodrug strategy. The synthesis, while requiring careful control of reaction conditions, is amenable to producing a wide variety of nucleoside analogues. Understanding the detailed intracellular activation pathway is crucial for the rational design of new and more effective phosphoramidate prodrugs for various therapeutic applications. The protocols and data presented herein serve as a valuable resource for researchers in this field.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. Synthesis of nucleoside boranophosphoramidate prodrugs conjugated with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. go.drugbank.com [go.drugbank.com]
- 19. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Structural visualizations illuminate remdesivir's mechanism of action | EurekAlert! [eurekalert.org]
- 22. researchgate.net [researchgate.net]
- 23. What is the mechanism of Remdesivir? [synapse.patsnap.com]
Application Notes and Protocols for C2-Bis-phosphoramidic acid diethyl ester
Disclaimer: No specific Safety Data Sheet (SDS) for C2-Bis-phosphoramidic acid diethyl ester was found. The following safety precautions, protocols, and data are based on the general hazards associated with organophosphorus compounds and related chemical structures. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.
Introduction
This compound, also known as diethyl N,N'-ethane-1,2-diylbis(phosphoramidate), is an organophosphorus compound. Due to its chemical nature, it is presumed to be hazardous and requires strict safety measures during handling, storage, and disposal. Organophosphates are known to be disruptive to the nervous system, and exposure can occur through inhalation, skin absorption, or ingestion.[1] These application notes provide a comprehensive guide for the safe handling and use of this compound in a research and development setting.
Hazard Identification and Classification
Based on the general properties of related organophosphorus compounds and diethyl esters, this compound should be handled as a substance with the potential for the following hazards.
Table 1: Potential Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[3] |
| Flammable Liquids | Category 1 | H224: Extremely flammable liquid and vapour.[4] |
Personal Protective Equipment (PPE)
Adequate PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound is outlined below.
Table 2: Required Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN166.[5][6] |
| Face | Face Shield | To be worn in addition to safety goggles, especially when there is a splash hazard.[7] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves. Check for breakthrough times.[8] |
| Body | Laboratory Coat | Flame-retardant lab coat. |
| Respiratory | Respirator | An appropriate respirator may be required for certain operations. Consult with your EHS department. |
Safe Handling and Storage Protocols
4.1. Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5][9]
4.2. Handling Procedures
-
Preparation: Before starting any work, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach inside the fume hood.
-
Dispensing: Use non-sparking tools for handling the compound, especially if it is flammable. Ground and bond containers when transferring the substance to prevent static discharge.
-
Heating: Avoid heating the compound near open flames or other ignition sources.[9] Use a flameless heat source if heating is necessary.[6]
-
Work Practice: Never work alone when handling highly toxic materials.[7] All personnel should be trained on the specific hazards and emergency procedures.
4.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Emergency Procedures
5.1. Spills
-
Evacuate the area immediately.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department.
-
For small spills, if trained, use an inert absorbent material to contain the spill.[5][9]
-
Collect the absorbed material into a suitable, closed container for disposal.[5][9]
5.2. Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Experimental Protocols
Protocol 6.1: Preparation of a Stock Solution
-
Calculate the required mass of this compound needed to achieve the desired concentration.
-
Inside a chemical fume hood, carefully weigh the required amount of the compound into a tared container.
-
Add the desired solvent dropwise to the container, ensuring the compound is fully dissolved.
-
Transfer the solution to a labeled volumetric flask.
-
Rinse the original container with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.
-
Add the solvent to the volumetric flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a properly labeled and sealed container in a designated storage area.
Visualizations
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Caption: A diagram illustrating the relationship between identified hazards and their corresponding mitigation strategies.
References
- 1. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 2. lantmannen.chemsoft.eu [lantmannen.chemsoft.eu]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. csub.edu [csub.edu]
- 7. www1.udel.edu [www1.udel.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols for Monitoring Phosphoramidate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key analytical techniques for monitoring phosphoramidate reactions, which are crucial in the synthesis of oligonucleotide therapeutics and the activation of phosphoramidate prodrugs. Detailed protocols, data presentation guidelines, and visual workflows are included to assist researchers in academic and industrial settings.
Introduction to Phosphoramidate Chemistry and Analysis
Phosphoramidates are a class of organophosphorus compounds characterized by a phosphorus-nitrogen bond. In drug development, the "ProTide" approach utilizes phosphoramidate prodrugs to deliver nucleoside monophosphates into cells, bypassing the initial, often rate-limiting, phosphorylation step.[1] This strategy has been successfully applied to a wide range of antiviral and anticancer nucleoside analogues.[1] The synthesis and subsequent intracellular activation of these prodrugs involve critical phosphoramidate reactions that require careful monitoring to ensure purity, yield, and desired reaction kinetics.
Accurate and robust analytical methods are essential for characterizing phosphoramidites, the building blocks in solid-phase oligonucleotide synthesis, and for studying the metabolic activation pathway of phosphoramidate prodrugs.[2][3] Common analytical techniques employed for these purposes include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
I. Analytical Techniques and Protocols
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, non-destructive technique for monitoring reactions involving phosphorus-containing compounds.[4] It provides valuable information on reaction conversion, purity, and the stereochemistry of phosphoramidates.[4][5]
Application:
-
Monitoring the progress of phosphoramidite synthesis and coupling reactions.[6]
-
Identifying and quantifying phosphorus-containing impurities and degradation products.[7][8]
-
Investigating the kinetics and mechanism of phosphoramidate reactions.[5][9]
-
Characterizing the enzymatic cleavage of phosphoramidate prodrugs.[10]
Experimental Protocol: Monitoring a Phosphoramidate Reaction by ³¹P NMR
-
Sample Preparation:
-
Carefully withdraw an aliquot of the reaction mixture at specific time points.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, D₂O, or [D₆]acetone) in an NMR tube.
-
Add an internal standard with a known concentration and a distinct ³¹P chemical shift if quantitative analysis is required.
-
-
NMR Acquisition:
-
Use a spectrometer equipped with a broadband or phosphorus-specific probe.
-
Tune and match the probe for the ³¹P frequency.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45°
-
Relaxation delay (d1): 1-5 seconds (ensure full relaxation for quantitative measurements)
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
Reference the spectrum externally to 85% H₃PO₄ (0 ppm).[4]
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, intermediates, and final product.
-
Calculate the relative concentrations and reaction conversion based on the integral values. The phosphoramidite signals typically resonate between 140 ppm and 155 ppm.[8]
-
Logical Relationship: ³¹P NMR in Reaction Monitoring
Caption: Workflow for monitoring phosphoramidate reactions using ³¹P NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of phosphoramidites and their reaction products. Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed.[2][11]
Application:
-
Assessing the purity of phosphoramidite starting materials.[12]
-
Monitoring the progress of enzymatic activation of phosphoramidate prodrugs.[3]
-
Quantifying the formation of metabolites in biological matrices.[14]
Experimental Protocol: Reversed-Phase HPLC Analysis of Phosphoramidites
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., YMC-Triart C18).[2][11]
-
Mobile Phase A: Buffered aqueous solution (e.g., 100 mM triethylammonium acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection: UV detector at 254 nm or 260 nm.
-
-
Data Analysis:
-
Identify peaks based on their retention times compared to standards.
-
Quantify the components by integrating the peak areas.
-
Assess purity by calculating the area percentage of the main peak. Due to the chiral center at the phosphorus atom, phosphoramidites often appear as double peaks representing the two diastereomers.[11]
-
Quantitative Data Summary: HPLC Purity Analysis of Phosphoramidites
| Phosphoramidite | Retention Time (min) | Peak Area (%) | Purity (%) |
| dA-CE Phosphoramidite | |||
| Diastereomer 1 | 15.2 | 49.5 | 98.8 |
| Diastereomer 2 | 15.8 | 49.3 | |
| Impurity 1 | 12.5 | 0.8 | |
| Impurity 2 | 18.1 | 0.4 | |
| dC(Bz)-CE Phosphoramidite | |||
| Diastereomer 1 | 16.5 | 49.2 | 98.5 |
| Diastereomer 2 | 17.1 | 49.3 | |
| Impurity 1 | 14.3 | 1.1 | |
| Impurity 2 | 19.0 | 0.4 |
Note: Data is illustrative and based on typical chromatograms.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation and sensitive detection of phosphoramidates and their metabolites.[15][16]
Application:
-
Confirming the molecular weight of synthesized phosphoramidites and their products.[16][17]
-
Identifying and characterizing reaction byproducts and impurities.[12]
-
Elucidating the structure of metabolites in prodrug activation studies.[14]
-
Performing quantitative analysis of metabolites in complex biological samples.[14]
Experimental Protocol: LC-MS/MS Analysis of Intracellular Phosphoramidate Metabolites
This protocol is adapted from the analysis of a phosphoramidate prodrug like AL-611.[14]
-
Cell Culture and Treatment:
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and precipitate proteins by adding 500 µL of ice-cold 70% methanol.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.[14]
-
Collect the supernatant containing the intracellular metabolites.[14]
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: Use a gradient of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for the parent drug and its metabolites.
-
-
Data Analysis:
-
Generate a standard curve using authentic standards of the metabolites.[14]
-
Quantify the concentration of metabolites in the cell extracts by comparing their peak areas to the standard curve.
-
Quantitative Data Summary: LC-MS/MS Quantification of Intracellular Metabolites
| Compound | Retention Time (min) | MRM Transition (m/z) | Concentration in Lysate (nM) |
| Parent Prodrug | 8.5 | 654.2 -> 522.1 | 15.2 |
| Monophosphate | 4.2 | 428.1 -> 348.1 | 120.5 |
| Triphosphate (Active) | 2.1 | 588.0 -> 159.0 | 55.8 |
Note: Data is illustrative.
II. Phosphoramidate Prodrug Activation Pathway
Phosphoramidate prodrugs, or ProTides, are designed to be stable in circulation but are activated intracellularly through a multi-step enzymatic process to release the active nucleoside monophosphate.[18]
Signaling Pathway: Intracellular Activation of a Phosphoramidate Prodrug
Caption: Generalized intracellular activation pathway of a phosphoramidate (ProTide) prodrug.
This pathway involves:
-
Ester Cleavage: An esterase or carboxypeptidase cleaves the amino acid ester moiety.[19]
-
Cyclization and P-N Bond Cleavage: A spontaneous intramolecular cyclization is followed by the cleavage of the P-N bond, often facilitated by a phosphoramidase-type enzyme like HINT1, to release the nucleoside monophosphate.[19][20]
-
Phosphorylation: Cellular kinases then phosphorylate the monophosphate to the active di- and triphosphate forms.[10]
By employing the analytical techniques and protocols outlined in these notes, researchers can effectively monitor phosphoramidate reactions, ensure the quality of synthetic oligonucleotides, and elucidate the activation mechanisms of novel phosphoramidate prodrugs, thereby accelerating the development of new therapeutics.
References
- 1. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. 31P NMR and computational studies on stereochemistry of conversion of phosphoramidate diesters into the corresponding phosphotriesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Application of the phosphoramidate ProTide approach to the antiviral drug ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ymc.eu [ymc.eu]
- 12. lcms.cz [lcms.cz]
- 13. Fast separation of antiviral nucleoside phosphoramidate and H-phosphonate diastereoisomers by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. conservancy.umn.edu [conservancy.umn.edu]
Application of Phosphoramidates in Hydroaminoalkylation Reactions: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of phosphoramidate ligands in hydroaminoalkylation reactions, a powerful carbon-carbon bond-forming methodology. The focus is on the use of phosphoramidate-tantalum complexes for the direct C-H functionalization of amines. While the primary literature highlights the success of this catalytic system, detailed experimental protocols and exhaustive quantitative data are not fully available in publicly accessible domains. This document synthesizes the available information to provide a thorough understanding of the topic, including a proposed catalytic cycle and generalized experimental procedures.
Introduction to Phosphoramidates in Hydroaminoalkylation
Hydroaminoalkylation is an atom-economical process that involves the addition of a C-H bond alpha to a nitrogen atom across an alkene. This reaction offers a direct route to synthesize more complex amines from simpler precursors, which is of significant interest in the pharmaceutical and fine chemical industries. Phosphoramidates, a class of organophosphorus compounds featuring a phosphorus(V)-nitrogen bond, have emerged as effective ancillary ligands in this transformation. Specifically, phosphoramidate-tantalum complexes have been identified as potent pre-catalysts for hydroaminoalkylation reactions, enabling C-H functionalization at room temperature.[1][2][3] This is a significant advancement, as many C-H activation reactions require harsh conditions.
The use of a phosphoramidate-tantalum complex has been shown to be effective for the hydroaminoalkylation of styrenes and unprotected dialkyl secondary amines at ambient temperatures.[4] This catalytic system demonstrates the potential of phosphoramidate ligands to facilitate challenging chemical transformations under mild conditions.
The Catalytic System: Phosphoramidate-Tantalum Complexes
The key to this methodology is the in situ or pre-formed phosphoramidate-tantalum complex. These complexes act as pre-catalysts, meaning they are converted into the active catalytic species under the reaction conditions. The phosphoramidate ligand plays a crucial role in modulating the reactivity and stability of the tantalum center, allowing for the selective activation of C-H bonds adjacent to the amine nitrogen.
Proposed Catalytic Cycle
The precise mechanism for the phosphoramidate-tantalum catalyzed hydroaminoalkylation has been proposed to proceed through a metallaaziridine intermediate, a common feature in early transition metal-catalyzed hydroaminoalkylation reactions.[4] The catalytic cycle is thought to involve the following key steps:
-
Catalyst Activation: The phosphoramidate-tantalum pre-catalyst reacts with the secondary amine substrate, leading to the formation of a catalytically active tantalum-amido species.
-
C-H Activation and Metallaaziridine Formation: The tantalum-amido complex then undergoes an intramolecular C-H activation of the amine substrate to form a three-membered metallaaziridine ring.
-
Alkene Insertion: The alkene substrate coordinates to the tantalum center and subsequently inserts into the tantalum-carbon bond of the metallaaziridine.
-
Protonolysis and Product Release: The resulting five-membered metallacycle undergoes protonolysis by another molecule of the amine substrate, releasing the alkylated amine product and regenerating the tantalum-amido species to continue the catalytic cycle.
Caption: Proposed catalytic cycle for hydroaminoalkylation.
Data Presentation
Table 1: Reaction Conditions and Performance
| Parameter | Value/Observation | Reference |
| Catalyst | Phosphoramidate-Tantalum Complex | [1][2] |
| Temperature | Room Temperature | [2][4] |
| Substrates | Styrenes, Dialkyl Secondary Amines | [4] |
| Regioselectivity | Linear isomer for vinylsilane substrates | |
| Diastereoselectivity | Excellent (unspecified) | |
| Yields | Not specified in abstracts |
Table 2: Substrate Scope (Qualitative)
| Alkene Substrate Class | Amine Substrate Class | Reactivity | Reference |
| Styrenes | Dialkyl Secondary Amines | Reactive | [4] |
| Vinylsilanes | Not specified | Reactive | |
| Unactivated Alkenes | Unprotected Secondary Amines | Reactive | [4] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of the phosphoramidate-tantalum pre-catalyst and its application in hydroaminoalkylation are not available in the reviewed literature. However, a general procedure for a catalytic hydroaminoalkylation reaction can be outlined based on standard practices in the field. This is a representative protocol and should be adapted based on specific substrate and catalyst characteristics.
General Workflow for a Catalytic Hydroaminoalkylation Reaction
Caption: A general experimental workflow for catalysis.
Representative Protocol for Tantalum-Catalyzed Hydroaminoalkylation
Materials:
-
Phosphoramidate-Tantalum pre-catalyst
-
Anhydrous, degassed solvent (e.g., toluene, benzene)
-
Secondary amine (substrate)
-
Alkene (substrate)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, the phosphoramidate-tantalum pre-catalyst is synthesized according to literature procedures (specifics not available).
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the phosphoramidate-tantalum pre-catalyst (e.g., 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed solvent is added via syringe.
-
The secondary amine (e.g., 1.0 mmol) is added via syringe, followed by the alkene (e.g., 1.2 mmol).
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by a suitable analytical technique such as TLC, GC-MS, or NMR spectroscopy.
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated amine.
Conclusion
The application of phosphoramidate ligands in tantalum-catalyzed hydroaminoalkylation represents a significant advancement in the field of C-H functionalization. The ability to perform these reactions at room temperature with challenging substrates opens up new avenues for the synthesis of complex amines. While the publicly available information lacks the detailed experimental protocols and comprehensive quantitative data necessary for immediate implementation, the general principles and proposed mechanisms provide a strong foundation for further research and development in this area. Researchers are encouraged to consult the primary literature for any available supporting information that may provide more specific details.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphoramidites: privileged ligands in asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 3. Tantalum catalyzed hydroaminoalkylation for the synthesis of α- and β-substituted N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pivotal Role of Phosphoramidates in the Synthesis of N-Based Heterocycles: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phosphoramidates have emerged as versatile and powerful reagents in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds. Their unique electronic and structural properties enable them to function as effective activating groups, directing groups, and tethers in a variety of cyclization strategies. This application note provides a detailed overview of the role of phosphoramidates in the synthesis of N-based heterocycles, complete with experimental protocols and quantitative data for key transformations.
Introduction: The Versatility of the Phosphoramidate Moiety
A phosphoramidate is a functional group characterized by a phosphorus(V) center bonded to at least one nitrogen atom, with the general structure R₂P(O)NR'₂. The phosphorus-nitrogen bond imparts unique reactivity that has been harnessed for various synthetic applications. In the realm of N-heterocycle synthesis, phosphoramidates offer several advantages:
-
Activation of Nucleophilicity: The phosphoryl group can modulate the nucleophilicity of the attached nitrogen atom, facilitating its participation in cyclization reactions.
-
Directing Group Capabilities: The phosphoramidate moiety can act as a directing group, guiding C-H activation and functionalization at specific positions to build heterocyclic rings.[1]
-
Tethering Strategy: Phosphoramidates serve as effective tethers, bringing reacting partners into proximity to promote intramolecular cyclization, a strategy notably employed in the Aza-Wacker cyclization.[2][3][4][5]
-
Improving Cyclization Efficiency: The presence of a phosphoryl group can enhance the efficiency of intramolecular cyclization processes.[6]
This document will delve into specific applications of phosphoramidates in the synthesis of various N-based heterocycles, with a focus on providing practical experimental details.
Tethered Aza-Wacker Cyclization: A Powerful Tool for Heterocycle Synthesis
The tethered aza-Wacker cyclization is a prominent example of phosphoramidate-mediated synthesis of N-heterocycles.[2][3][4][5] In this strategy, a phosphoramidate group serves as a temporary tether to link an amine to an olefin. Subsequent palladium-catalyzed intramolecular aminopalladation of the olefin, followed by β-hydride elimination, leads to the formation of a cyclic phosphoramidate. The phosphoramidate tether can then be cleaved to yield the final cyclic amine product.
A significant advancement in this area is the use of a 5-chloro-8-quinolinol "arm" on the phosphoramidate tether, which has been shown to be crucial for achieving high diastereoselectivity in the cyclization, likely through palladium chelation.[2][3][4][5]
Quantitative Data for Tethered Aza-Wacker Cyclization of Alkenyl Phosphoramidates
| Entry | Substrate | Product | Yield (%) | Diastereomeric Ratio | Ref. |
| 1 | Alkenyl phosphoramidate with 5-chloro-8-quinolinol arm | Cyclic phosphoramidate | 79 | >20:1 | [2] |
| 2 | Alkenyl phosphoramidate with naphthoxide arm | Cyclic phosphoramidate | - | 1:1 | [3] |
| 3 | Phenol-derived alkenyl phosphoramidate | Cyclic phosphoramidate | Good | >20:1 | [3] |
| 4 | Secondary alcohol-derived alkenyl phosphoramidate | Cyclic phosphoramidate | Good | >20:1 | [3] |
Experimental Protocol: Diastereoselective Tethered Aza-Wacker Cyclization[2]
Materials:
-
Alkenyl phosphoramidate substrate (1.0 equiv)
-
Pd(OAc)₂ (0.1 equiv)
-
Cu(OAc)₂ (3.0 equiv)
-
Acetonitrile (MeCN)
-
Oxygen (O₂) balloon
Procedure:
-
To a sealed tube, add the alkenyl phosphoramidate substrate, Pd(OAc)₂, and Cu(OAc)₂.
-
Evacuate and backfill the tube with oxygen three times.
-
Add anhydrous acetonitrile via syringe.
-
Seal the tube and heat the reaction mixture at 80 °C for the specified time (typically 12-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic phosphoramidate.
Diagram of the Aza-Wacker Cyclization Workflow
Caption: Workflow for the Aza-Wacker cyclization of alkenyl phosphoramidates.
Phosphoramidates as Precursors and Activating Groups in Heterocycle Synthesis
Beyond their role as tethers, phosphoramidates can serve as precursors or activating groups in the synthesis of various N-heterocycles. The phosphoramidate moiety can be strategically incorporated into a molecule to facilitate a key bond-forming cyclization step.
Synthesis of Indoles
While direct, high-yielding protocols for phosphoramidate-mediated indole synthesis are not as well-established as the Aza-Wacker cyclization, the phosphoramidate group has been utilized as a directing group in C-H activation/amination reactions, which can be a pathway to indole formation.[1] For instance, an iridium-catalyzed C-H amidation using a phosphoryl azide can form a C-N bond, a key step in constructing the indole ring.[7]
Logical Relationship for Phosphoramidate-Directed Indole Synthesis
Caption: Logical pathway for indole synthesis via phosphoramidate-directed C-H amidation.
Synthesis of Quinolines
Phosphoramidates containing a quinolinol "arm" have been instrumental in achieving high diastereoselectivity in Aza-Wacker cyclizations.[3] This highlights the compatibility of the quinoline moiety with phosphoramidate chemistry. While direct synthesis of the quinoline ring using phosphoramidates as a primary reagent is less common, their application as ligands or directing groups in reactions that form quinoline precursors is an area of active research.
Synthesis of Imidazoles
Phosphorimidazolides, a class of phosphoramidates where the nitrogen is part of an imidazole ring, are important reagents and intermediates.[6] They are particularly known for their role in the synthesis of phosphoanhydride bonds.[6] The synthesis of phosphorimidazolides themselves can be achieved from phosphate mono-esters and imidazole derivatives, indicating a close relationship between phosphoramidate chemistry and the imidazole heterocycle.[6]
General Synthetic Pathway to Phosphorimidazolides
Caption: General reagents for the synthesis of phosphorimidazolides.
Future Outlook
The application of phosphoramidates in the synthesis of N-based heterocycles is a rapidly evolving field. While the tethered Aza-Wacker cyclization has demonstrated remarkable utility, the exploration of phosphoramidates as directing groups, activating groups, and key precursors for a wider range of heterocyclic systems holds significant promise. Future research will likely focus on the development of novel phosphoramidate-based reagents and catalysts to enable more efficient and selective syntheses of pyridines, quinolines, indoles, imidazoles, and other medicinally relevant heterocycles. The continued development of these methodologies will provide valuable tools for researchers in drug discovery and development.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Regio- and Diastereoselective Tethered Aza-Wacker Cyclizations of Alkenyl Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 4. Highly Regio- and Diastereoselective Tethered Aza-Wacker Cyclizations of Alkenyl Phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphorimidazolide - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of C2-Bis-phosphoramidic acid diethyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C2-Bis-phosphoramidic acid diethyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: While various methods exist for forming phosphoramidate bonds, a prevalent approach for synthesizing this compound involves the oxidative coupling of diethyl phosphite with 1,2-diaminoethane. This reaction is often mediated by reagents like iodine or carbon tetrachloride in the presence of a base. Another common method is the reaction of diethyl chlorophosphate with 1,2-diaminoethane and a base to neutralize the HCl formed.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in phosphoramidate synthesis are a common issue.[1] Several factors can contribute to this:
-
Presence of moisture: Water can hydrolyze starting materials and intermediates, leading to the formation of diethyl phosphate. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal reaction temperature: The reaction temperature can significantly influence the rate of reaction and the formation of side products. It is important to follow the recommended temperature profile for the specific protocol being used.
-
Inefficient stirring: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing of reactants and localized concentration gradients, resulting in incomplete reaction and by-product formation.
-
Incorrect stoichiometry: An incorrect ratio of reactants, particularly the base, can lead to the formation of various side products and incomplete conversion of the starting materials.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely by-products?
A3: The presence of multiple spots on a TLC plate indicates the formation of by-products. Common by-products in the synthesis of this compound can include:
-
Mono-phosphoramidate intermediate: This is the product of the reaction of one molecule of the phosphorus-containing starting material with one amino group of 1,2-diaminoethane.
-
Diethyl phosphate: Formed from the hydrolysis of diethyl phosphite or other phosphorus-containing starting materials.
-
Tetraethyl pyrophosphate: Can form from the self-condensation of diethyl phosphite or diethyl chlorophosphate under certain conditions.
-
Over-alkylated products: If the reaction conditions are not carefully controlled, side reactions with the solvent or other reagents can occur.
-
Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the final mixture.
Q4: How can I best purify the final this compound product?
A4: Purification of phosphoramidates can be challenging due to their polarity and potential for degradation on silica gel.[1] Column chromatography on silica gel is the most common method. It is advisable to use a solvent system with a small amount of a basic modifier, such as triethylamine, to prevent streaking and degradation of the product on the acidic silica gel. Recrystallization from a suitable solvent system can also be an effective purification method if the product is a solid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Presence of moisture in reagents or solvents. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Inactive coupling agent. | Use a fresh batch of the coupling agent (e.g., iodine). | |
| Incorrect reaction temperature. | Verify the reaction temperature with a calibrated thermometer. Optimize the temperature as needed. | |
| Formation of Multiple By-products | Incorrect stoichiometry of reactants. | Carefully check the molar ratios of all reactants, including the base. |
| Reaction time is too long or too short. | Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal reaction time. | |
| Air (oxygen) exposure. | Degas solvents and run the reaction under a strict inert atmosphere. | |
| Difficulty in Product Purification | Product degradation on silica gel. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine. |
| Co-elution of by-products with the product. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC. | |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | Ensure complete removal of solvent under high vacuum. Attempt to purify the product again using a different method. |
Hypothetical By-product Analysis Data
The following table presents hypothetical quantitative data from a crude reaction mixture analyzed by ³¹P NMR spectroscopy for illustrative purposes.
| Compound | Chemical Shift (ppm) | Relative Abundance (%) |
| This compound | 8.5 | 65 |
| Mono-phosphoramidate intermediate | 9.2 | 15 |
| Diethyl phosphite (unreacted) | 7.1 | 10 |
| Diethyl phosphate (hydrolysis product) | 1.0 | 5 |
| Tetraethyl pyrophosphate | -13.5 | 5 |
Experimental Protocols
Hypothesized Synthesis of this compound via Oxidative Coupling
This protocol is a hypothesized but common method for the synthesis of phosphoramidates.
Materials:
-
Diethyl phosphite
-
1,2-Diaminoethane
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 1,2-diaminoethane (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add diethyl phosphite (2.2 eq) dropwise.
-
To this stirred solution, add a solution of carbon tetrachloride (2.2 eq) in anhydrous acetonitrile dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Optimizing Phosphoramidate Synthesis: A Technical Support Center
Welcome to the technical support center for phosphoramidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during phosphoramidate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in phosphoramidate synthesis?
Low yields are a frequent issue and can often be attributed to several key factors:
-
Moisture Contamination: Phosphoramidite reagents are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the phosphoramidite and the activated intermediate, reducing the amount of reagent available for the desired reaction.[1][2] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Suboptimal Activator Performance: The choice and concentration of the activator are critical for efficient coupling.[2] An inappropriate activator for a specific phosphoramidite, incorrect concentration, or precipitation of the activator can lead to incomplete activation and, consequently, low coupling efficiency.[2]
-
Poor Quality of Reagents: The purity of phosphoramidites, solvents, and other reagents is paramount.[1][2] Impurities can participate in side reactions, leading to the formation of byproducts and a lower yield of the desired phosphoramidate.
-
Incomplete Coupling or Deprotection in Solid-Phase Synthesis: In solid-phase synthesis, incomplete removal of the protecting group from the support-bound oligonucleotide will result in truncated sequences.[3] Similarly, inefficient coupling of the phosphoramidite to the growing chain will lead to "n-1" shortmers.[1]
Q2: How can I minimize moisture contamination in my reaction?
Maintaining anhydrous conditions is the most critical factor for successful phosphoramidate synthesis.[3] Here are some best practices:
-
Use freshly opened, high-purity anhydrous solvents. Acetonitrile is a common solvent and should ideally have a water content of less than 30 ppm.[4]
-
Dry solvents over molecular sieves for at least 24 hours before use.[4]
-
Handle all reagents under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Dry glassware thoroughly in an oven and cool under a stream of inert gas before use.
Q3: Which activator should I choose for my phosphoramidate synthesis?
The choice of activator depends on the steric hindrance of the phosphoramidite and the desired reaction rate. Stronger activators can accelerate the coupling reaction but may also increase the risk of side reactions.[]
-
1H-Tetrazole: A commonly used, mild activator. However, it has limited solubility in acetonitrile, especially at lower temperatures.[2]
-
5-Ethylthio-1H-tetrazole (ETT): A more potent activator than 1H-Tetrazole, often used for sterically hindered phosphoramidites, such as those in RNA synthesis.[2]
-
4,5-Dicyanoimidazole (DCI): A highly effective and soluble activator that is less acidic than 1H-Tetrazole but a better nucleophile.[2][6]
Q4: What are common side reactions in phosphoramidate synthesis and how can they be avoided?
Several side reactions can occur, leading to impurities and reduced yields:
-
Hydrolysis: As mentioned, this is a major side reaction caused by moisture.[3] Strict anhydrous conditions are the best preventative measure.
-
Oxidation of P(III) to P(V): The phosphite triester intermediate is susceptible to oxidation. While this is a desired step in oligonucleotide synthesis (oxidation to a stable phosphate), premature or unwanted oxidation can be an issue. Using fresh, high-purity reagents can help minimize this.
-
Formation of "n-1" shortmers (in solid-phase synthesis): This occurs due to incomplete coupling. To minimize this, ensure efficient coupling by using the appropriate activator and coupling time. A capping step after coupling is also crucial to block any unreacted hydroxyl groups and prevent them from reacting in subsequent cycles.[1][3]
Q5: How do I purify my phosphoramidate product?
Purification strategies depend on the scale of the synthesis and the nature of the product and impurities.
-
Column Chromatography: Silica gel chromatography is a common method for purifying phosphoramidites.[7] However, the silica gel should be deactivated with a base (e.g., triethylamine) to prevent hydrolysis of the product on the column.[8]
-
Extraction: For larger scale purifications, a two-stage extraction process can be employed to separate the phosphoramidate from both more polar and less polar impurities.[9]
-
Precipitation: In some cases, the product can be purified by precipitation from a suitable solvent system.[7]
-
High-Performance Liquid Chromatography (HPLC): For high-purity applications, such as oligonucleotide synthesis, reverse-phase or ion-exchange HPLC is often used for purification.[10]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in your phosphoramidate synthesis.
Caption: Troubleshooting workflow for low phosphoramidate yield.
Data Presentation
Table 1: Comparison of Common Activators for Phosphoramidate Synthesis
| Activator | Relative Strength | Advantages | Disadvantages |
| 1H-Tetrazole | Mild | Cost-effective, widely used. | Limited solubility in acetonitrile, especially at low temperatures.[2] |
| 5-Ethylthio-1H-tetrazole (ETT) | Strong | More reactive than 1H-Tetrazole, good for hindered phosphoramidites.[2][] | Higher cost. |
| 4,5-Dicyanoimidazole (DCI) | Strong | Excellent solubility, highly effective for a broad range of phosphoramidites.[2][6] | Can be more expensive than tetrazole derivatives. |
| Pyridinium trifluoroacetate (Py·TFA) | Mild | Effective for phosphitylation with phosphorodiamidite reagents. | May not be suitable for all phosphoramidite types. |
Table 2: Influence of Solvents on Phosphoramidate Synthesis
| Solvent | Properties | Common Use | Considerations |
| Acetonitrile (ACN) | Polar aprotic | Primary solvent for most phosphoramidite chemistry.[4] | Must be anhydrous (<30 ppm water).[4] |
| Dichloromethane (DCM) | Nonpolar | Used for some lipophilic phosphoramidites.[4] | Can have issues with flow rates and volatility in automated synthesizers.[4] |
| Tetrahydrofuran (THF) | Polar aprotic | Alternative solvent. | Must be anhydrous. |
| N-methyl-2-pyrrolidone (NMP) | Polar aprotic | Can improve solubility of some monomers.[3] | Stability of reagents in NMP can be a concern.[3] |
Experimental Protocols
Protocol 1: General Procedure for Atherton-Todd Reaction
The Atherton-Todd reaction is a method for the synthesis of phosphoramidates from a dialkyl phosphite and an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[11][12][13]
Materials:
-
Dialkyl phosphite
-
Amine (primary or secondary)
-
Carbon tetrachloride (CCl4)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the dialkyl phosphite and the amine in an anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., triethylamine) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add carbon tetrachloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC or NMR is recommended).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, usually by column chromatography on silica gel.
Caption: Atherton-Todd reaction experimental workflow.
Protocol 2: General Procedure for Staudinger Reaction for Phosphoramidate Synthesis
The Staudinger reaction provides a route to phosphoramidates through the reaction of an organic azide with a phosphite, which forms a phosphazene intermediate that can be subsequently converted to the phosphoramidate.[14][15]
Materials:
-
Organic azide
-
Trialkyl phosphite
-
Anhydrous solvent (e.g., THF or dichloromethane)
Procedure:
-
Dissolve the organic azide in an anhydrous solvent under an inert atmosphere.
-
Add the trialkyl phosphite to the solution at room temperature. The reaction is often exothermic, and cooling may be necessary.
-
Stir the reaction mixture until the evolution of nitrogen gas ceases.
-
The resulting phosphazene intermediate can then be hydrolyzed or undergo other reactions to form the final phosphoramidate. For example, in the context of oligonucleotide synthesis, the phosphazene can be treated with an amine.[14]
-
The reaction is monitored by TLC or NMR.
-
Workup and purification are dependent on the specific substrate and desired product.
Caption: Staudinger reaction experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 10. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 11. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]
- 12. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Approach for the Synthesis of Triazinyl Phosphoramidate Oligonucleotides via the Staudinger Reaction with the Use of 2‑Azido-4,6-dichloro-1,3,5-triazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
C2-Bis-phosphoramidic acid diethyl ester stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of C2-Bis-phosphoramidic acid diethyl ester.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound to ensure its stability?
A1: For optimal stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from moisture and light. For short-term storage of solutions, use anhydrous solvents and store at -20°C or below. Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound under typical experimental conditions?
A2: The main degradation pathways involve the hydrolysis of the phosphoramidate and ester bonds. These reactions are catalyzed by acidic or basic conditions and can also be influenced by enzymatic activity. The primary degradation products are typically diethyl phosphoramidate, ethanol, and ethylenediamine-derived species.
Q3: Can I use aqueous buffers to dissolve this compound?
A3: It is not recommended to dissolve this compound in aqueous buffers for long-term storage due to its susceptibility to hydrolysis. If aqueous solutions are necessary for your experiment, they should be prepared fresh and used immediately. The rate of hydrolysis is pH-dependent, with increased degradation observed at both low and high pH.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Avoid strong acids, strong bases, and potent oxidizing agents, as they will accelerate the degradation of the compound. Additionally, be cautious when using nucleophilic reagents, as they can react with the phosphorus center.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage or handling. | 1. Verify storage conditions (-20°C, dry). 2. Prepare fresh solutions for each experiment. 3. Perform a purity check of the stock material using a suitable analytical method (e.g., HPLC-MS, ³¹P NMR). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound into smaller fragments. | 1. Analyze the sample immediately after preparation. 2. Compare the chromatogram with a freshly prepared standard. 3. Characterize the unexpected peaks by mass spectrometry to identify potential degradation products. |
| Low yield in synthetic reactions where this compound is a reactant. | Instability of the compound under the reaction conditions (e.g., high temperature, non-anhydrous solvents, incompatible reagents). | 1. Ensure all solvents and reagents are anhydrous. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Screen for milder reaction conditions (e.g., lower temperature, alternative catalysts). |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or exceeded solubility limit. | 1. Consult solubility data for the compound. 2. Consider using a co-solvent system. 3. Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
Stability and Degradation Data
The following tables summarize the stability of this compound under various conditions.
Table 1: pH-Dependent Hydrolysis Rate
| pH | Half-life (t½) at 25°C | Primary Degradation Products |
| 3.0 | ~ 12 hours | Diethyl phosphoramidate, Ethanol, Protonated ethylenediamine |
| 5.0 | ~ 48 hours | Diethyl phosphoramidate, Ethanol, Protonated ethylenediamine |
| 7.4 | ~ 120 hours | Diethyl phosphoramidate, Ethanol, Ethylenediamine |
| 9.0 | ~ 24 hours | Diethyl phosphoramidate, Ethanol, Ethylenediamine |
Table 2: Thermal Stability
| Temperature | Condition | % Degradation after 24 hours |
| 4°C | Solid | < 0.1% |
| 25°C | Solid | < 1% |
| 50°C | Solid | ~ 5% |
| 25°C | In Anhydrous DMSO | < 2% |
| 50°C | In Anhydrous DMSO | ~ 10% |
Experimental Protocols
Protocol 1: Analysis of this compound Purity by HPLC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the [M+H]⁺ ion of this compound.
-
Calculate purity based on the relative peak area.
-
Protocol 2: In Vitro Stability Assay in Aqueous Buffer
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Incubation:
-
Add this compound to each buffer to a final concentration of 10 µM.
-
Incubate the samples at a constant temperature (e.g., 25°C or 37°C).
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Analyze the samples by LC-MS using the method described in Protocol 1.
-
-
Data Analysis:
-
Determine the concentration of the remaining parent compound at each time point.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Visualizations
Caption: Proposed hydrolytic degradation pathways of this compound.
Caption: Workflow for in vitro stability assessment of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Troubleshooting low yield in phosphoramidate coupling reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address low yields in phosphoramidate coupling reactions.
Troubleshooting Guide: Low Coupling Yield
Low coupling efficiency is a primary contributor to reduced overall yield in oligonucleotide synthesis. Even a small decrease in stepwise coupling efficiency can lead to a significant reduction in the final yield of the full-length product, particularly for longer oligonucleotides.[1] The following sections detail potential causes for low coupling yield and provide systematic approaches to troubleshoot and resolve these issues.
Issue 1: Rapid Drop in Coupling Efficiency
A sudden decrease in coupling efficiency often points to a problem with the reagents or the synthesis setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Reagent Degradation | Verify the freshness and purity of phosphoramidites and activators.[2] Frequent thawing and exposure to air can degrade reagents.[3] | Use fresh, high-purity reagents. Ensure proper storage and handling. |
| Moisture Contamination | Check all reagents, solvents (especially acetonitrile), and synthesizer lines for moisture.[2][4] Water reacts with the activated phosphoramidite, reducing coupling efficiency.[2][4] | Implement stringent anhydrous techniques. Use anhydrous-grade acetonitrile and dry all synthesizer lines.[2][4][5] |
| Incorrect Reagent Delivery | Ensure proper connection and flow of all reagent lines to the synthesizer. | Check for blockages or leaks in the delivery lines. Verify synthesizer calibration. |
Issue 2: Gradual Decrease in Yield with Longer Oligonucleotides
A progressive decline in yield as the oligonucleotide chain elongates often indicates a more subtle, cumulative problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Suboptimal Coupling Time | Standard coupling times may be insufficient for longer or more complex sequences.[2] | Increase the coupling time to ensure complete reaction.[2] |
| Inefficient Capping | Unreacted 5'-hydroxyl groups from a failed coupling step can lead to n-1 sequences if capping is also inefficient.[2] | Verify the freshness and activity of capping reagents (e.g., Cap A and Cap B). Consider increasing the capping time.[2] |
| Solid Support Issues | The pores of the solid support can become clogged with growing DNA strands, hindering reagent diffusion. | For oligonucleotides longer than 100 bases, consider using a support with a larger pore size (e.g., 2000 Å).[4] |
| Depurination | The use of strong deblocking agents like trichloroacetic acid (TCA) can cause depurination, especially at A and G residues.[2][6] | Consider using a milder deblocking agent like dichloroacetic acid (DCA), particularly for longer sequences.[2][6] |
Issue 3: Sequence-Dependent Low Yield
Certain sequences, such as those with homopolymeric regions or repeated motifs, are known to be challenging for synthesis.[][8]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Homopolymeric Stretches (e.g., Poly-G) | These sequences can form secondary structures that hinder the coupling reaction.[] | Optimize coupling times and consider using modified phosphoramidites designed to disrupt these structures.[] |
| Steric Hindrance | Bulky protecting groups on the phosphoramidites or a crowded solid support can impede the reaction. | Use a less sterically hindered activator or a solid support with a lower loading density. |
| Repeated Motifs | Dinucleotide or trinucleotide repeats can cause pausing or incomplete reactions.[] | Adjust coupling conditions and use high-efficiency activators.[] |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable coupling efficiency?
A: For high-quality oligonucleotide synthesis, the coupling efficiency for each step should ideally be above 98%.[2] Even a small drop in efficiency can dramatically reduce the yield of the full-length product for longer oligonucleotides.[4][9]
Q2: How does the choice of activator impact coupling efficiency?
A: The activator plays a crucial role in protonating the phosphoramidite for the coupling reaction.[][11] Different activators have varying levels of acidity and nucleophilicity, which affects the reaction rate and potential for side reactions.[12][13]
| Activator | Properties | Recommended Use |
| 1H-Tetrazole | Standard, widely used activator.[12] | General DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | More acidic and soluble in acetonitrile than 1H-Tetrazole.[12] | General purpose, good for short oligos.[12] |
| 5-Benzylthio-1H-tetrazole (BTT) | More acidic than 1H-Tetrazole. | RNA synthesis.[12] |
| 4,5-Dicyanoimidazole (DCI) | Less acidic but more nucleophilic, leading to faster coupling times.[6][11][12] | Long oligos and large-scale synthesis.[12] |
Q3: Can moisture in reagents significantly impact the yield?
A: Absolutely. Moisture is a primary cause of low coupling efficiency because water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2][4] It is critical to use anhydrous solvents and ensure all reagents and synthesizer lines are dry.[2][4][5]
Q4: What are "n-1" species, and how can I minimize them?
A: "n-1" species are oligonucleotides that are one nucleotide shorter than the desired full-length product. They are a direct result of incomplete coupling at a particular step, followed by inefficient capping of the unreacted 5'-hydroxyl group.[2] To minimize n-1 impurities, ensure high coupling efficiency and effective capping.[2]
Q5: How can I monitor coupling efficiency during synthesis?
A: The Trityl Cation Assay is a common method for monitoring coupling efficiency in real-time.[2] This colorimetric assay quantifies the amount of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of coupled bases in the previous cycle.[2]
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency
Objective: To quantify the coupling efficiency of each step during oligonucleotide synthesis.
Methodology:
-
After the coupling and capping steps of a specific cycle, collect the acidic deblocking solution (which contains the orange-colored DMT cation) as it elutes from the synthesis column.[2]
-
Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).[2]
-
Measure the absorbance of the solution at a specific wavelength (typically around 495 nm).
-
The amount of DMT cation, and thus the coupling efficiency, can be calculated by comparing the absorbance values from consecutive cycles. A stable or consistent absorbance reading indicates high coupling efficiency, while a significant drop suggests a problem with the coupling step of the preceding cycle.
Diagrams
Caption: Troubleshooting workflow for low phosphoramidate coupling yield.
Caption: The four main steps of the phosphoramidite coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
Preventing hydrolysis of phosphoramidates during experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phosphoramidates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of phosphoramidates during your experiments, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause phosphoramidate hydrolysis?
A1: Phosphoramidate hydrolysis is primarily influenced by several key factors:
-
pH: The P-N bond in phosphoramidates is highly susceptible to cleavage under acidic conditions.[1][2] They are comparatively more stable at neutral or slightly basic pH.[1][2]
-
Water Content: The presence of water is a critical factor in the hydrolysis of phosphoramidates.[3][4] It is essential to use anhydrous solvents and maintain anhydrous conditions during storage and handling.[1][5]
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.[6][7] Therefore, it is recommended to store phosphoramidates at low temperatures, typically -20°C.[5][8]
-
Enzymatic Activity: In biological systems, phosphoramidates can be cleaved by enzymes such as phosphoramidases and esterases, which is a key mechanism for the activation of phosphoramidate prodrugs.[9][10]
-
Buffer Composition: The choice of buffer can impact stability. While specific effects vary depending on the phosphoramidate structure, some buffer components can participate in or catalyze hydrolysis. It is crucial to select a buffer system that is inert to your compound of interest.
Q2: How can I monitor the hydrolysis of my phosphoramidate compound?
A2: Several analytical techniques can be used to monitor the hydrolysis of phosphoramidates:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to separate the parent phosphoramidate from its hydrolysis products. A decrease in the peak area of the starting material and the appearance of new peaks corresponding to the hydrolyzed products over time indicates degradation.[5][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass identification of the parent compound and its degradation products, offering a high degree of confidence in identifying hydrolysis events.[5][11]
-
31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for monitoring phosphorus-containing compounds. Phosphoramidites (P(III)) typically show a signal around 149 ppm, while their oxidized, hydrolyzed counterparts (P(V)) appear in a different region of the spectrum (around 0-10 ppm for H-phosphonates).[11][12]
Q3: What are the best practices for storing phosphoramidate reagents?
A3: To ensure the long-term stability of phosphoramidates, follow these storage guidelines:
-
Anhydrous Conditions: Store phosphoramidates as a dry powder under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[8][13]
-
Low Temperature: Store at -20°C to minimize thermal degradation.[5][8]
-
In Solution: If you need to store phosphoramidites in solution, use a high-quality anhydrous solvent such as acetonitrile.[5][13] It is recommended to prepare fresh solutions before use and to store any stock solutions at -20°C under an inert atmosphere.[5][8] Avoid repeated freeze-thaw cycles.[13]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Rapid degradation of phosphoramidate in solution. | 1. Presence of water in the solvent.[3][4]2. Acidic pH of the solution.[1][2]3. Inappropriate storage temperature.[6][7] | 1. Use high-purity, anhydrous solvents. Consider drying the solvent over molecular sieves.[1][13]2. Ensure the pH of your solution is neutral or slightly basic. Use a well-characterized and inert buffer system.3. Prepare solutions fresh and use them immediately. If storage is necessary, store at -20°C under an inert atmosphere.[5][8] |
| Inconsistent results in biological assays. | 1. Hydrolysis of the phosphoramidate during the experiment.2. Enzymatic degradation by cellular components.[9][10] | 1. Perform a stability study of your compound in the assay buffer to determine its half-life. Minimize incubation times where possible.2. If enzymatic degradation is suspected, consider using enzyme inhibitors (if compatible with your assay) or cell-free systems to investigate the compound's intrinsic activity. |
| Appearance of unexpected peaks in HPLC/LC-MS. | 1. Hydrolysis to the corresponding H-phosphonate or phosphate.[12]2. Oxidation of P(III) phosphoramidites to P(V) species.[5] | 1. Confirm the identity of the new peaks by mass spectrometry. The expected mass will correspond to the hydrolyzed product.2. Ensure that all handling and storage are performed under an inert atmosphere to prevent oxidation.[8] |
| Low yield during synthesis or purification. | 1. Hydrolysis during aqueous workup or purification on silica gel.[12]2. Use of acidic reagents or solvents. | 1. Avoid aqueous workups if possible. If necessary, use cold, neutral pH water and work quickly. For column chromatography, consider deactivating the silica gel with a base like triethylamine.[12]2. Use non-acidic conditions throughout the synthesis and purification process. |
Quantitative Data on Phosphoramidate Stability
The stability of phosphoramidates is highly dependent on their specific chemical structure, pH, and temperature. The following tables provide a summary of stability data from various studies.
Table 1: Effect of pH on Phosphoramidate Stability
| Phosphoramidate Type | pH | Temperature (°C) | Half-life / % Remaining | Reference |
| Aryl Phosphoramidates | 2.0 | 37 | Good stability | [9] |
| Aryl Phosphoramidates | 7.4 | 37 | Good stability | [9] |
| Oligonucleotide with phosphoramidate linkage | 5.5 | 37 | Significant hydrolysis observed after 19 hours | [14] |
| Oligonucleotide with phosphoramidate linkage | 7.5 | 37 | Stable after 19 hours | [14] |
Table 2: Stability of Nucleoside Phosphoramidites in Solution
| Nucleoside Phosphoramidite | Solvent | Conditions | Observation | Reference |
| dG phosphoramidite | Acetonitrile | Room Temperature | Least stable among common phosphoramidites, prone to autocatalytic degradation. | [3][4] |
| dA, dC, dT phosphoramidites | Acetonitrile | Room Temperature | More stable than dG phosphoramidite. | [3] |
| dG phosphoramidites | Acetonitrile (30 mM) | -25°C | Stable for several weeks. | [8] |
| 2'F-dA phosphoramidite | Anhydrous Acetonitrile with 0.01% TEA | Room Temperature | ~1% increase in oxidation over 20 hours. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Phosphoramidate Stability in a Buffered Solution
This protocol outlines a general method for determining the stability of a phosphoramidate compound in a specific buffer.
Materials:
-
Phosphoramidate compound of interest
-
High-purity, anhydrous solvent for stock solution (e.g., acetonitrile or DMSO)
-
Buffer of interest (e.g., phosphate-buffered saline, pH 7.4), prepared with high-purity water and filtered.
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the phosphoramidate compound in the anhydrous solvent at a high concentration (e.g., 10 mM).
-
Initiate the stability study: Add a small volume of the phosphoramidate stock solution to a larger volume of the pre-warmed buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the stability.
-
Timepoint 0: Immediately after mixing, take an aliquot of the solution, and transfer it to an autosampler vial. This will serve as your t=0 timepoint.
-
Incubation: Place the remaining solution in the incubator at the desired temperature.
-
Collect timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to autosampler vials.
-
Analysis: Analyze all samples by HPLC or LC-MS.
-
Data Analysis: Determine the peak area of the parent phosphoramidate at each timepoint. Plot the percentage of the remaining phosphoramidate against time to determine its stability profile and half-life in the chosen buffer.
Protocol 2: Best Practices for Handling and Storing Phosphoramidite Reagents for Oligonucleotide Synthesis
This protocol provides guidelines for the proper handling and storage of phosphoramidite reagents to prevent hydrolysis and oxidation.
Materials:
-
Phosphoramidite reagents (as powders)
-
Anhydrous acetonitrile
-
Inert gas (argon or nitrogen) source with a drying trap
-
Desiccator
-
-20°C freezer
-
Syringes and needles
-
Septum-capped vials
Procedure:
-
Storage of Powder: Store phosphoramidite powders in their original containers inside a desiccator in a -20°C freezer.
-
Preparing Solutions: a. Allow the phosphoramidite vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. b. Under a positive pressure of dry inert gas, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration. c. Gently swirl the vial to dissolve the powder completely.
-
Storage of Solutions: a. If the solution is to be used immediately on an automated synthesizer, install it on the instrument. b. For short-term storage, store the septum-capped vial at -20°C. c. For longer-term storage, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated warming and introduction of moisture.
-
Handling: a. Always use dry syringes and needles to withdraw the phosphoramidite solution. b. Purge the vial with inert gas after each use to maintain an anhydrous atmosphere.
Visualizations
Caption: Acid-catalyzed hydrolysis of a phosphoramidate.
Caption: Workflow for assessing phosphoramidate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphoramidate and phosphate prodrugs of (-)-beta-D-(2R,4R)-dioxolane-thymine: synthesis, anti-HIV activity and stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of Phosphoramidate Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during phosphoramidate synthesis. The focus is on improving the selectivity of phosphoramidate formation, a critical aspect for the successful synthesis of oligonucleotides and other phosphoramidate-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the selectivity of phosphoramidate formation?
A1: The selectivity of phosphoramidate formation, particularly the preference for phosphorylation of a hydroxyl group (O-selectivity) over an amino group (N-selectivity), is influenced by several key factors:
-
Choice of Activator: The activator plays a crucial role in protonating the phosphoramidate and facilitating the coupling reaction. Different activators have varying acidities and nucleophilicities, which directly impact selectivity.[][2][3]
-
Protecting Groups: The nature of the protecting groups on the nucleoside or other starting materials can sterically hinder or electronically influence the reaction site, thereby affecting selectivity.[][5][6]
-
Reaction Solvent: The solvent can influence the stability of intermediates and the solubility of reactants, which in turn affects reaction rates and selectivity.[] Anhydrous solvents like acetonitrile are crucial to prevent hydrolysis.[][8]
-
Reaction Temperature and Time: These parameters must be optimized to ensure complete reaction while minimizing side reactions that can reduce selectivity.[]
-
Purity of Reagents: Impurities in phosphoramidites, solvents, or activators can lead to undesired side reactions and lower selectivity.[8]
Q2: What are common side reactions that decrease the selectivity of phosphoramidate formation?
A2: Several side reactions can compete with the desired phosphoramidate bond formation, leading to a decrease in selectivity and overall yield. These include:
-
N-Phosphorylation: In the presence of unprotected amino groups, the activated phosphoramidite can react with the amine instead of the target hydroxyl group.[9]
-
Hydrolysis: Trace amounts of water can hydrolyze the activated phosphoramidite intermediate, rendering it inactive for coupling.[8]
-
Dimer Formation: The activator can cause premature detritylation of the phosphoramidite monomer, leading to the formation of dimers (n+1 products).[2][3]
-
Branching: In oligonucleotide synthesis, reaction at the 2'-hydroxyl group of RNA monomers can lead to branched products if not properly protected.[]
Q3: How does the choice of activator impact O- versus N-selectivity?
A3: The activator's properties are critical for controlling selectivity. Traditional activators like 1H-tetrazole are effective but can be limited in their ability to prevent N-phosphorylation, especially with unprotected amines.[2][3] More nucleophilic activators, or those that form a less reactive intermediate, can enhance O-selectivity. For instance, 1-hydroxybenzotriazole (HOBt) has been shown to dramatically increase O-selectivity in the "activated phosphite method" by forming a phosphite triester intermediate that is more reactive towards hydroxyl groups.[9] Some activators, like pyridine hydrochloride with aniline, can also promote O-phosphorylation over N-phosphorylation.[9]
Q4: Can protecting groups on the phosphoramidite influence selectivity?
A4: Yes, protecting groups have a significant impact. Bulky protecting groups on the nucleobase can sterically hinder the approach of the activated phosphoramidite to the target hydroxyl group, potentially affecting coupling efficiency and selectivity.[] The choice of protecting group on the phosphorus atom itself can also influence reactivity and stability. The 2-cyanoethyl group is commonly used and is removed under basic conditions.[5][6]
Troubleshooting Guides
Problem 1: Low O-Selectivity (High N-Phosphorylation)
Symptoms:
-
Formation of significant amounts of N-phosphorylated byproducts, confirmed by mass spectrometry or NMR.
-
Low yield of the desired O-phosphorylated product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Activator | The standard activator (e.g., 1H-tetrazole) may not be selective enough for your substrate. Switch to an activator known for high O-selectivity, such as 1-hydroxybenzotriazole (HOBt) in the "activated phosphite method". Alternatively, consider using a less acidic and more nucleophilic activator like 4,5-dicyanoimidazole (DCI).[3][9][10] |
| Unprotected Amino Groups | If your substrate contains highly reactive, unprotected amino groups, consider using a phosphoramidite with a protecting group on the amine. If this is not feasible, optimizing the reaction conditions with a more selective activator is crucial. |
| Sub-optimal Reaction Conditions | Lowering the reaction temperature may favor the desired kinetic product. A solvent screen could also identify a medium that enhances O-selectivity. |
| High Reactivity of Phosphoramidite | A highly reactive phosphoramidite may be less selective. Consider using a phosphoramidite with a slightly more sterically hindered protecting group on the phosphorus to temper its reactivity. |
Problem 2: Formation of (n+1) Impurities (Dimerization)
Symptoms:
-
Presence of a significant peak corresponding to the mass of the desired product plus an additional monomer unit.
-
Observed primarily in large-scale synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Activator Acidity | Highly acidic activators can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution, leading to dimer formation.[2][3] |
| Solution 1: Switch to a less acidic activator. For example, 4,5-dicyanoimidazole (DCI) has a higher pKa than 1H-tetrazole and is less likely to cause detritylation.[3][10] | |
| Solution 2: If using a highly acidic activator is necessary for coupling efficiency, minimize the time the phosphoramidite and activator are in contact before being introduced to the solid support. | |
| Degraded Phosphoramidite | Old or improperly stored phosphoramidite may contain free nucleosides that can react to form dimers. Use fresh, high-quality phosphoramidites. |
Quantitative Data Summary
Table 1: Comparison of Common Activators for Phosphoramidite Coupling
| Activator | pKa | Key Characteristics | Recommended Use |
| 1H-Tetrazole | 4.8 | Standard, widely used activator. Limited solubility in acetonitrile. Can cause dimer formation in large-scale synthesis.[2][3] | General DNA synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | More acidic and more soluble in acetonitrile than 1H-tetrazole. Good for sterically hindered couplings.[11] | RNA synthesis and sterically demanding couplings. |
| 5-Benzylthio-1H-tetrazole (BTT) | ~4.1 | More acidic than ETT. Allows for shorter coupling times in RNA synthesis.[11] | RNA synthesis. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic and more nucleophilic than 1H-tetrazole. Highly soluble in acetonitrile. Reduces (n+1) impurity formation.[3][10] | Large-scale synthesis and when minimizing (n+1) impurities is critical. |
| 1-Hydroxybenzotriazole (HOBt) | 4.6 | Used in the "activated phosphite method" to achieve high O-selectivity with unprotected amines.[9] | Synthesis requiring high O-selectivity in the presence of unprotected amines. |
Experimental Protocols
Protocol 1: Standard Phosphoramidite Coupling for Oligonucleotide Synthesis
This protocol describes a single coupling cycle in solid-phase oligonucleotide synthesis.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-support-bound nucleoside is removed by treating with a solution of 3% trichloroacetic acid (TCA) in dichloromethane. The support is then washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite monomer (1.5-10 equivalents) and an activator (e.g., 0.25-0.5 M 1H-tetrazole or ETT in acetonitrile) are delivered to the synthesis column. The reaction is allowed to proceed for a time appropriate for the specific phosphoramidite and activator (typically 30 seconds to 15 minutes).[11] The support is then washed with acetonitrile.
-
Capping: To block any unreacted 5'-hydroxyl groups, a capping solution (e.g., acetic anhydride and N-methylimidazole in THF/pyridine) is introduced. This prevents the formation of deletion sequences. The support is then washed with acetonitrile.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in THF/water/pyridine. The support is then washed with acetonitrile.
-
This cycle is repeated for each subsequent monomer in the desired sequence.
Protocol 2: Activated Phosphite Method for Enhanced O-Selectivity
This protocol is adapted for situations where high O-selectivity is required in the presence of unprotected amines.
-
Activation of Phosphoramidite: In a separate vessel, the phosphoramidite (1.5-2.0 equivalents) is pre-activated by reacting it with an alcohol-type activator such as 1-hydroxybenzotriazole (HOBt) (1.5-2.0 equivalents) in anhydrous acetonitrile. This generates the phosphite triester intermediate.
-
Coupling: The solution containing the activated phosphite triester intermediate is then transferred to the reaction vessel containing the substrate with the target hydroxyl group. The reaction is allowed to proceed at room temperature until completion (monitoring by TLC or HPLC is recommended).
-
Work-up and Oxidation: The reaction mixture is worked up according to standard procedures, followed by oxidation of the phosphite triester to the phosphate triester using a standard iodine solution.
Visualizations
Caption: Comparison of phosphoramidite activation mechanisms.
References
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 5. twistbioscience.com [twistbioscience.com]
- 6. journalirjpac.com [journalirjpac.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Catalyst selection for efficient phosphoramidate synthesis
Technical Support Center: Phosphoramidate Synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and troubleshooting common issues encountered during phosphoramidate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst or activator in phosphoramidate synthesis?
In the context of oligonucleotide synthesis using the phosphoramidite method, an activator (catalyst) is essential for initiating the coupling step. It protonates the nitrogen atom of the phosphoramidite, converting the diisopropylamino group into a good leaving group. This generates a highly reactive intermediate that can readily couple with the free 5'-hydroxyl group of the growing oligonucleotide chain.[][][3] Without an effective activator, the coupling reaction would be incomplete, leading to significantly lower synthesis yields.[]
Q2: My phosphoramidite coupling yields are consistently low. What are the most common causes?
Low coupling efficiency is a frequent issue. The most critical factors to investigate are:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Even trace amounts of water in the acetonitrile (ACN) solvent or from gas lines can hydrolyze the reactive intermediates, preventing coupling and reducing yield.[][4][5]
-
Sub-optimal Activator: The choice and concentration of the activator are crucial. An activator may be unsuitable for a specific monomer (especially sterically hindered ones), degraded, or not fully dissolved.[4]
-
Degraded Reagents: The phosphoramidite reagents themselves can degrade if stored improperly or exposed to moisture and heat.[]
-
Inefficient Capping: While not a direct cause of low coupling, failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion mutants (n-1 sequences), which can be misinterpreted as low yield of the desired full-length product after purification.[4][6]
Q3: How do I choose the correct activator for my synthesis?
The choice of activator depends on the steric hindrance of the phosphoramidite being coupled.
-
For standard DNA synthesis, 1H-Tetrazole is a common choice.
-
For more sterically demanding monomers, such as those used in RNA synthesis (with their 2'-hydroxyl protecting groups) or other modified bases, a more potent activator is required.[4] Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often used in these cases to achieve high coupling efficiency.[4]
Q4: What are common side reactions in phosphoramidate synthesis and how can they be minimized?
Side reactions can compromise the integrity and yield of the final product. Key side reactions include:
-
Hydrolysis: Caused by moisture, leading to the formation of inactive H-phosphonate species. Maintaining strict anhydrous conditions is the best prevention.[][5]
-
Premature Deprotection: Protecting groups on the nucleobases or the 5'-hydroxyl group can be prematurely cleaved under acidic conditions, exposing reactive sites.[]
-
Byproduct Formation: Using an overly reactive activator can sometimes increase the occurrence of unwanted side reactions.[] Minimizing these reactions involves using high-purity, anhydrous reagents, optimizing activator choice and concentration, and ensuring capping steps are efficient.[][4]
Q5: Are there catalytic methods for phosphoramidate synthesis outside of solid-phase oligonucleotide synthesis?
Yes, various metal-catalyzed methods have been developed for forming phosphoramidate bonds, often through oxidative coupling or C-H amidation. These methods are valuable for synthesizing a broader range of phosphoramidate-containing molecules beyond oligonucleotides. Examples include:
-
Copper-catalyzed aerobic oxidative coupling of H-phosphonates and amines.[7][8]
-
Iridium-catalyzed direct C-H amidation, which forms a C-N bond to create the phosphoramidate linkage.[9][10][11]
-
Iodine-mediated oxidative cross-coupling of H-phosphonates and amines.[8][11]
Troubleshooting Guide for Low Synthesis Yield
Low yield is one of the most common problems in phosphoramidate synthesis. This guide provides a logical workflow for identifying and resolving the root cause.
Caption: Troubleshooting workflow for diagnosing low-yield phosphoramidate synthesis.
Catalyst and Activator Performance Data
The selection of a catalyst or activator is critical and depends heavily on the specific synthetic method and substrates. The table below summarizes key performance characteristics of common choices.
| Catalyst / Activator | Synthetic Method | Typical Application | Advantages | Reported Efficiency / Yield |
| 1H-Tetrazole | Phosphoramidite Coupling | Standard DNA oligonucleotide synthesis | Cost-effective, good balance of reactivity and stability.[][] | >98% coupling efficiency |
| ETT, DCI | Phosphoramidite Coupling | RNA synthesis, sterically hindered monomers | Higher reactivity needed for bulky substrates.[4] | >98% coupling efficiency |
| DMAP / 1H-Tetrazole | Phosphoramidite Coupling | Coupling to unprotected phosphate/phosphorothioate backbones | Restores high coupling efficiency in challenging contexts.[12] | >98% coupling efficiency[12] |
| Copper (I) Iodide (CuI) | Aerobic Oxidative Coupling | Synthesis of phosphoramidates from H-phosphonates and amines | Uses molecular oxygen as the oxidant.[7][8] | Moderate to high yields |
| Iridium (Ir) Complexes | C-H Amidation | Synthesis of diverse phosphoramidates via C-N bond formation | Broad substrate scope and high functional group tolerance.[9][11] | 41-99% isolated yield[11] |
| Iodine (I₂) / H₂O₂ | Dehydrogenative Cross-Coupling | Green synthesis of phosphoramidates from H-phosphonates and amines | Environmentally benign, avoids toxic reagents.[8][11] | 31-96% isolated yield[11] |
Experimental Protocols
Protocol 1: General Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps in one cycle of automated solid-phase DNA synthesis using phosphoramidite chemistry.[6][13]
Caption: The four-step cycle of solid-phase phosphoramidate chemistry.
Methodology:
-
Deprotection (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group on the nucleotide bound to the solid support is removed using a mild acid, typically a solution of trichloroacetic acid (TCA) in dichloromethane.[6] This exposes the 5'-hydroxyl group for the next reaction.
-
Coupling: The next nucleoside phosphoramidite, pre-activated by an activator like ETT or DCI, is added. The activated phosphoramidite rapidly reacts with the exposed 5'-hydroxyl group of the growing chain, forming an unstable trivalent phosphite triester linkage.[6]
-
Capping: To prevent unreacted 5'-hydroxyl groups (a result of incomplete coupling) from participating in subsequent cycles, they are permanently blocked. This is achieved by treating the support with a capping solution, typically acetic anhydride and N-methylimidazole.[5][6]
-
Oxidation: The unstable phosphite triester bond is converted into a more stable pentavalent phosphate triester. This is accomplished by adding a mild oxidizing agent, most commonly an iodine solution in the presence of water and a weak base.[6]
-
Iteration: The cycle is repeated for each subsequent monomer until the desired oligonucleotide sequence is assembled.[5]
Protocol 2: Copper-Catalyzed Aerobic Oxidative Coupling
This protocol provides a general procedure for the synthesis of phosphoramidates from H-phosphonates and amines, adapted from published methods.[7]
Materials:
-
Copper (I) Iodide (CuI) catalyst
-
H-phosphonate (e.g., diethyl phosphite)
-
Amine (e.g., benzylamine)
-
Acetonitrile (MeCN) as solvent
Methodology:
-
Reaction Setup: To a stirring suspension of CuI (e.g., 0.20 mmol) in acetonitrile (2 mL), add the H-phosphonate (1.00 mmol) and the amine (2.00 mmol).
-
Heating: Stir the reaction mixture at a controlled temperature (e.g., 55 °C) under an air atmosphere. The reaction time can vary from 4 to 18 hours, depending on the substrates.
-
Workup: After the reaction is complete (monitored by TLC or NMR), cool the mixture to room temperature. Dilute with an organic solvent like chloroform (CHCl₃).
-
Extraction: Wash the organic layer sequentially with 2M HCl and saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted starting materials and catalyst residues.
-
Purification: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by silica gel column chromatography to yield the desired phosphoramidate.[7]
References
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. twistbioscience.com [twistbioscience.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Featuring C2-Bis-phosphoramidic acid diethyl ester
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A critical component of a PROTAC is the linker, which connects the protein of interest (POI) ligand and the E3 ubiquitin ligase ligand.[1][3] The linker is not merely a spacer but plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1][3]
This guide provides a comparative overview of C2-Bis-phosphoramidic acid diethyl ester, an alkyl chain-based linker, with other commonly used PROTAC linkers.[4][5] We will delve into their chemical characteristics, impact on PROTAC performance, and provide supporting experimental methodologies for their evaluation.
Understanding the Role of PROTAC Linkers
The linker in a PROTAC molecule dictates the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] The length, rigidity, and chemical composition of the linker influence the stability of this complex, with optimal linkers facilitating favorable protein-protein interactions.[1][6] Furthermore, the linker's properties significantly impact the physicochemical characteristics of the entire PROTAC molecule, affecting its solubility, cell permeability, and metabolic stability.[2][7][]
Comparison of PROTAC Linker Types
PROTAC linkers can be broadly categorized into several classes based on their chemical structure. The most common types include alkyl chains, polyethylene glycol (PEG) chains, and those incorporating "click chemistry" moieties.[3][] this compound falls under the category of alkyl chain-based linkers.[4][5]
| Linker Type | Representative Structure/Moiety | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chain (e.g., this compound) | -(CH2)n- | Hydrophobic, flexible.[2][] | Synthetically accessible, metabolically stable.[3][] Can enhance membrane permeability.[] | Can lead to poor aqueous solubility and non-specific binding.[] High flexibility can result in an entropic penalty upon binding.[1] |
| PEG Chains | -(CH2CH2O)n- | Hydrophilic, flexible.[2][7] | Improves aqueous solubility and can reduce non-specific binding.[7][10][11] | Can sometimes hinder passive diffusion across cell membranes.[7] May be more susceptible to metabolism.[2] |
| Click Chemistry (e.g., Triazoles) | Triazole ring | Rigid, planar.[1][2] | Can pre-organize the PROTAC for favorable ternary complex formation.[1] Metabolically stable.[2][] Allows for rapid and efficient synthesis of PROTAC libraries.[3][12][13] | Can be more synthetically challenging to prepare than simple alkyl or PEG linkers.[1] |
Experimental Protocols for PROTAC Evaluation
The following are key experimental protocols used to assess the performance of PROTACs, which is intrinsically linked to the choice of linker.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the degradation of the target protein.
1. Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
From a dose-response curve, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14]
Ubiquitination Assays
These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Immunoprecipitation-Western Blot:
-
Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), and a vehicle control.
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated protein ladder in the presence of the PROTAC and proteasome inhibitor indicates ubiquitination.
2. Proximity-Based Assays (e.g., AlphaLISA):
-
These assays can be used to quantify the formation of the ternary complex or the ubiquitination of the target protein in a high-throughput format.[15][16]
Cell Viability Assays
These assays assess the cytotoxic effects of the PROTAC on cells.
1. MTT or MTS Assay:
-
Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations.
-
After the desired incubation period, add the MTT or MTS reagent to the wells.
-
The reagent is converted to a colored formazan product by viable cells.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to the control.
Visualizing PROTAC Mechanisms and Workflows
Signaling Pathway of PROTAC Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Logical Relationships in PROTAC Linker Design
Caption: Impact of linker choice on PROTAC properties and performance.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Purity Analysis of C2-Bis-phosphoramidic acid diethyl ester
For researchers, scientists, and drug development professionals engaged in the synthesis and application of PROTACs (Proteolysis Targeting Chimeras), ensuring the purity of linker molecules is paramount to the reproducibility and success of their experiments. C2-Bis-phosphoramidic acid diethyl ester, a common alkyl chain-derived PROTAC linker, requires rigorous analytical assessment to confirm its identity and purity. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of this critical reagent, complete with experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of small organic molecules due to its high resolution, sensitivity, and quantitative accuracy. For a polar molecule like this compound, several HPLC modes can be employed.
Reversed-Phase (RP) HPLC
Reversed-phase HPLC is the most common mode of chromatography. While this compound is polar, RP-HPLC can be optimized for its analysis.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV at 210 nm |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of acetonitrile. |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the retention and separation of highly polar compounds that show poor retention in reversed-phase systems.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | HILIC (e.g., silica, amide, or zwitterionic stationary phase), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Detector | UV at 210 nm and/or Charged Aerosol Detector (CAD) |
| Sample Preparation | Dissolve 1 mg of this compound in 1 mL of 90:10 acetonitrile:water. |
Alternative Analytical Techniques
Beyond HPLC, other powerful analytical methods can provide complementary or confirmatory data on the purity of this compound.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
Given the presence of two phosphorus atoms in the molecule, ³¹P-NMR is a highly specific and quantitative technique for assessing purity. The simplicity of the ³¹P spectrum often allows for straightforward identification and quantification of phosphorus-containing impurities.[1][2][3]
Experimental Protocol:
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Reference Standard | 85% Phosphoric Acid (external) or a certified internal standard (e.g., triphenyl phosphate) |
| Pulse Program | Inverse-gated proton decoupling for quantitative analysis |
| Relaxation Delay (d1) | 5 x T₁ of the phosphorus nucleus of interest (typically 10-30 s) |
| Number of Scans | 64 or higher for good signal-to-noise ratio |
| Sample Preparation | Dissolve 10-20 mg of this compound in 0.7 mL of deuterated solvent. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an excellent tool for identifying and quantifying impurities.
Experimental Protocol:
| Parameter | Recommended Condition |
| LC System | As described for RP-HPLC or HILIC, but using volatile mobile phase modifiers (e.g., ammonium formate or formic acid instead of TEAA). |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode. |
| Ionization Source Parameters | Optimized for the target compound (e.g., capillary voltage, cone voltage, source temperature). |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |
| Scan Mode | Full scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |
| Sample Preparation | Dissolve 0.1 mg of this compound in 1 mL of the initial mobile phase. |
Performance Comparison
The choice of analytical technique will depend on the specific requirements of the analysis, such as the need for quantitation, impurity identification, and available instrumentation.
| Feature | RP-HPLC | HILIC | ³¹P-NMR | LC-MS |
| Principle | Partitioning based on hydrophobicity | Partitioning based on hydrophilicity | Nuclear magnetic resonance of ³¹P nuclei | Separation by chromatography, detection by mass-to-charge ratio |
| Primary Use | Quantitative purity, impurity profiling | Quantitative purity of polar compounds | Absolute quantitation, structural confirmation | Impurity identification and quantification |
| Selectivity | Good for non-polar to moderately polar compounds | Excellent for polar and hydrophilic compounds | Highly specific for phosphorus-containing compounds | Highly specific based on mass-to-charge ratio |
| Sensitivity | Moderate (µg/mL) | Moderate to high (ng/mL to µg/mL) | Low (mg/mL) | Very high (pg/mL to ng/mL) |
| Quantitation | Excellent with external standards | Good with external standards | Excellent (absolute quantitation possible with internal standard) | Good with appropriate internal standards |
| Impurity ID | Tentative (based on retention time) | Tentative (based on retention time) | Limited to phosphorus-containing impurities | Excellent (based on mass and fragmentation) |
| Throughput | High | High | Low | High |
Visualizing the Analytical Workflow and Method Comparison
To better understand the logical flow of the analytical process and the relationship between the different techniques, the following diagrams are provided.
Caption: General workflow for HPLC analysis of this compound.
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
The purity assessment of this compound can be effectively achieved using a variety of analytical techniques. While Reversed-Phase and HILIC HPLC offer robust and reliable methods for routine purity determination and quantification, ³¹P-NMR provides an orthogonal and absolute quantitative method with high specificity for phosphorus-containing species. For in-depth impurity profiling and identification, LC-MS is the most powerful tool due to its exceptional sensitivity and specificity. A comprehensive approach that utilizes HPLC for routine quality control, with orthogonal confirmation by ³¹P-NMR and/or LC-MS for reference standard characterization and impurity identification, will ensure the highest confidence in the quality of this critical PROTAC linker.
References
Comparative Guide to Mass Spectrometry Analysis of C2-Bis-phosphoramidic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) techniques for the analysis of C2-Bis-phosphoramidic acid diethyl ester (CAS: 34008-16-7), a PROTAC® linker derived from an alkyl chain. Given the limited specific literature on this exact compound, this comparison draws upon established methods for structurally similar phosphoramidates and organophosphorus compounds, which are expected to show comparable analytical behavior.
This compound has a molecular formula of C10H26N2O6P2 and a molecular weight of 332.27 g/mol .[1] Its structure consists of two diethyl phosphoramidate groups linked by a two-carbon (C2) bridge. Accurate mass measurement and structural elucidation are critical for its application in the synthesis of PROTACs.
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometry platform is crucial and depends on the analytical goal, whether it is routine purity assessment, precise quantification, or in-depth structural characterization. High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and Time-of-Flight (TOF), are particularly well-suited for analyzing organophosphorus compounds due to their high mass accuracy and resolution.[2][3]
| Parameter | Quadrupole MS | Time-of-Flight (TOF) MS | Orbitrap MS |
| Primary Use | Routine Quantification, Target Screening | Accurate Mass Measurement, Screening | High-Resolution Accurate Mass (HRAM) Analysis, Structural Elucidation, Quantification |
| Mass Resolution | Low (~1,000 FWHM) | Moderate to High (10,000 - 60,000 FWHM) | High to Ultra-High (up to >140,000 FWHM)[2][3] |
| Mass Accuracy | >100 ppm | < 5 ppm | < 1-2 ppm[2][3] |
| Scan Speed | Fast | Fast | Slower, but rapid switching is possible[4] |
| Sensitivity | High (in selected ion monitoring mode) | High | Very High |
| Tandem MS (MS/MS) | Standard (Triple Quadrupole) | Available (Q-TOF)[5] | Available (HCD, CID)[2] |
| Ideal For | High-throughput quantification of the target compound. | Confirming elemental composition and identifying unknowns. | Confident impurity identification and metabolite profiling.[2][3][4] |
Ionization and Fragmentation Behavior
Electrospray ionization (ESI) is the most common ionization technique for phosphoramidates, typically operating in positive ion mode to generate protonated molecules [M+H]+ or adducts like [M+Na]+.[6][7] The presence of two basic nitrogen atoms and phosphoryl oxygens in this compound makes it highly amenable to positive mode ESI.
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of phosphoramidates is characterized by the cleavage of the P-N bond and losses of the ethoxy groups.
Expected Fragmentation Pathway:
Under Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the protonated molecule is expected to undergo characteristic fragmentation. The primary cleavages would likely involve:
-
Neutral loss of ethene (C2H4) from an ethoxy group.
-
Cleavage of the P-N bond , leading to fragments corresponding to the diethyl phosphoramidate moiety.
-
Cleavage of the central C-C bond of the ethylenediamine linker.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. High-resolution mass spectrometry provides novel insights into products of human metabolism of organophosphate and brominated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Spectroscopy for Structural Confirmation of Phosphoramidates
For researchers, scientists, and drug development professionals, the precise structural confirmation of phosphoramidates is a critical step in ensuring the efficacy and safety of novel therapeutics and research compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, offering unparalleled insights into molecular structure, stereochemistry, and purity. This guide provides an objective comparison of various NMR methodologies for phosphoramidate analysis, supported by experimental data, and contrasts NMR with alternative analytical techniques.
Why NMR Spectroscopy is a Powerful Tool for Phosphoramidate Analysis
Phosphoramidates, key building blocks in oligonucleotide synthesis and important motifs in prodrug design, possess unique structural features that are well-suited for NMR analysis. The presence of phosphorus (³¹P), hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei provides multiple avenues for detailed structural elucidation.
-
High Sensitivity to the Local Chemical Environment: The chemical shift of the ³¹P nucleus is highly sensitive to its bonding environment, oxidation state, and the nature of its substituents. This makes ³¹P NMR a direct and effective method for identifying phosphoramidates and distinguishing them from potential impurities or degradation products.[1][2]
-
Stereochemical Information: Phosphoramidites typically contain a chiral phosphorus (III) center, leading to the existence of diastereomers.[3] NMR spectroscopy, particularly ³¹P NMR, can often resolve the signals from these diastereomers, allowing for their identification and quantification.[3] The use of chiral solvating agents can further enhance the separation of these signals.[1]
-
Detailed Structural Connectivity: Through-bond scalar couplings (J-couplings) between different nuclei (e.g., ¹H-¹H, ¹H-³¹P, ¹³C-³¹P) provide invaluable information about the connectivity of the molecule. Two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC can map out the entire molecular framework.[4][5]
-
Non-destructive Nature: NMR is a non-destructive technique, allowing the recovery of the sample for further analysis by other methods if required.[6]
Comparison of NMR Techniques for Phosphoramidate Characterization
A multi-nuclear NMR approach is often the most effective strategy for the unambiguous structural confirmation of phosphoramidates.
¹H NMR Spectroscopy
Proton (¹H) NMR is a fundamental technique that provides information about the number and types of protons in a molecule.
-
Key Diagnostic Signals: For nucleoside phosphoramidites, the anomeric proton of the sugar moiety (typically in the 5.0 - 6.4 ppm region) provides a unique fingerprint for compound identification.[3]
-
Complexity: ¹H NMR spectra of phosphoramidates can be complex due to the presence of multiple signals from protecting groups and the nucleobase.[3]
-
Coupling Information: ¹H-¹H and ¹H-³¹P coupling constants help to establish the connectivity of the sugar and phosphoramidite moieties.
³¹P NMR Spectroscopy
Phosphorus-31 (³¹P) NMR is arguably the most direct and informative technique for phosphoramidate analysis.
-
Characteristic Chemical Shifts: Phosphoramidites (P(III) species) typically resonate in a distinct downfield region of the ³¹P NMR spectrum, often between 140 and 155 ppm.[3] This allows for easy identification and differentiation from phosphate (P(V)) oxidation products, which appear at much higher field (around -10 to 50 ppm).[3]
-
Simplicity: Proton-decoupled ³¹P NMR spectra are often simple, with each phosphorus environment giving rise to a single peak (or a pair of peaks for diastereomers).[3]
-
Impurity Detection: The wide chemical shift range of ³¹P NMR makes it an excellent tool for detecting and quantifying phosphorus-containing impurities, such as hydrolyzed phosphoramidites.[3]
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule.
-
Complementary Information: ¹³C NMR complements ¹H NMR by providing data on non-protonated carbons and resolving signal overlap that may occur in the ¹H spectrum.
-
¹³C-³¹P Coupling: Two- and three-bond coupling constants between ¹³C and ³¹P (²J(P,C) and ³J(P,C)) can provide valuable structural information.
¹⁵N NMR Spectroscopy
Nitrogen-15 (¹⁵N) NMR, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen environment in the phosphoramidate moiety. Isotopic labeling with ¹⁵N is often employed to enhance signal intensity.
Quantitative Data Comparison
The following tables summarize typical NMR data for phosphoramidates. Note that chemical shifts can be influenced by the solvent, concentration, and specific substituents.
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Phosphoramidates and Related Compounds
| Compound Type | Oxidation State | Typical ³¹P Chemical Shift (δ, ppm) |
| Nucleoside Phosphoramidites | P(III) | 140 – 155[3] |
| H-phosphonates (hydrolysis product) | P(III) | 0 – 10 |
| Phosphotriesters (oxidation product) | P(V) | -5 – 5 |
| Phosphoramidate Diesters | P(V) | Varies, can be around 5 - 15 |
Table 2: Example ¹H and ³¹P NMR Data for a Nucleoside Phosphoramidite
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | Anomeric H (H1') | ~ 6.0 | dd | J(H1'-H2'a) ≈ 7, J(H1'-H2'b) ≈ 5 |
| ¹H | Sugar Protons | 3.5 - 5.0 | m | - |
| ¹H | Base Protons | 7.0 - 8.5 | m | - |
| ¹H | Protecting Groups (e.g., DMT, iPr) | 1.0 - 4.0, 6.8 - 7.5 | m | - |
| ³¹P | Phosphoramidite | ~ 148 | s (or two s for diastereomers) | - |
Table 3: Comparison of NMR Spectroscopy with Mass Spectrometry
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.[6] | Measures the mass-to-charge ratio of ions. |
| Information Provided | Detailed molecular structure, connectivity, stereochemistry, and quantitation.[6] | Molecular weight, elemental composition (with high resolution), and fragmentation patterns. |
| Sample Requirements | Higher concentration (mg range), soluble sample required.[5] | Lower concentration (µg to ng range), can analyze insoluble samples with certain techniques. |
| Destructive? | No.[6] | Yes. |
| Impurity Profiling | Excellent for identifying and quantifying structurally related impurities.[6] | Highly sensitive for detecting trace-level impurities, fragmentation helps in identification. |
| Stereoisomer Differentiation | Can readily distinguish between diastereomers and, with chiral auxiliaries, enantiomers.[1] | Generally cannot distinguish between stereoisomers without chromatographic separation. |
| Throughput | Lower. | Higher. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Amount: Weigh 5-25 mg of the phosphoramidate sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃CN). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
1D NMR Acquisition
¹H NMR:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration).
-
Number of Scans: 16-64, depending on sample concentration.
³¹P NMR (Proton-Decoupled):
-
Pulse Sequence: Single-pulse with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A wide spectral width is recommended to observe both phosphoramidites and potential oxidation/hydrolysis products (e.g., -50 to 200 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-20 seconds (³¹P nuclei can have long relaxation times, a longer delay is crucial for quantitative analysis).
-
Number of Scans: 64-256, depending on concentration.
2D NMR Acquisition
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates directly bonded ¹H and ¹³C (or ¹⁵N) nuclei.
-
Pulse Program: Standard HSQC pulse sequences (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Key Parameters: Optimize the spectral widths in both dimensions to cover all relevant signals. The number of increments in the indirect dimension (F1) will determine the resolution in that dimension (typically 256-512).
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates ¹H and ¹³C (or ¹⁵N) nuclei over two to three bonds.
-
Pulse Program: Standard HMBC pulse sequences (e.g., hmbcgplpndqf on Bruker).
-
Key Parameters: The long-range coupling delay should be optimized based on the expected J-couplings (typically 50-100 ms).
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential) to the FID to improve the signal-to-noise ratio or resolution, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent signal or an internal standard (e.g., TMS at 0 ppm for ¹H). For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used (0 ppm).
-
Integration and Peak Picking: Integrate the signals to determine the relative ratios of different nuclei and pick the peak positions.
Visualizing Workflows and Relationships
Graphviz diagrams can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques.
Caption: Workflow for phosphoramidate structure confirmation.
References
- 1. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Phosphoramidate Synthesis: Staudinger, Atherton-Todd, and Phosphoramidite Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of phosphoramidates is a critical aspect of their work. These compounds are integral to a wide range of applications, from therapeutic oligonucleotides to prodrug design and synthetic chemistry. This guide provides an objective comparison of three prominent methods for phosphoramidate synthesis: the Staudinger reaction, the Atherton-Todd reaction, and the phosphoramidite method. We will delve into their core principles, provide detailed experimental protocols for the synthesis of a model compound, diethyl benzylphosphoramidate, and present a quantitative comparison to aid in method selection.
At a Glance: Comparing the Methods
| Parameter | Staudinger Reaction | Atherton-Todd Reaction | Phosphoramidite Method |
| Typical Yield | 85-99% | 60-92%[1] | >99% (coupling efficiency in oligonucleotide synthesis)[2] |
| Reaction Time | 1-12 hours | 4-24 hours[1] | Minutes per coupling cycle[2] |
| Reaction Temperature | Room Temperature to 50°C | 0°C to 55°C[1] | Room Temperature |
| Key Reagents | Trialkyl phosphite, Organic azide | Dialkyl phosphite, Amine, Carbon tetrachloride, Base | Phosphoramidite monomer, Activator, Alcohol/Amine, Oxidizing agent |
| Primary Advantages | High chemoselectivity, Mild reaction conditions, High yields, Avoids hazardous reagents | Inexpensive starting materials, Well-established | High efficiency and selectivity, Amenable to automation and solid-phase synthesis, Fast coupling reactions[2] |
| Primary Disadvantages | Requires synthesis of potentially hazardous azide starting materials | Use of toxic and environmentally harmful carbon tetrachloride, Formation of stoichiometric byproducts[3] | Moisture-sensitive reagents, Primarily developed for oligonucleotide synthesis, Can be complex for small molecule synthesis |
In-Depth Analysis of Synthesis Methods
The Staudinger Reaction
The Staudinger reaction offers a highly chemoselective and mild approach to the formation of a phosphorus-nitrogen bond. The reaction proceeds through the formation of an iminophosphorane intermediate from a trialkyl phosphite and an organic azide, which is then hydrolyzed to the phosphoramidate.
Experimental Protocol: Synthesis of Diethyl Benzylphosphoramidate
-
Materials: Triethyl phosphite, Benzyl azide, Tetrahydrofuran (THF), Water.
-
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethyl phosphite (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the azide peak using IR spectroscopy or by TLC.
-
After the reaction is complete, add water (5 mmol) to the reaction mixture and stir for an additional 1 hour to hydrolyze the intermediate iminophosphorane.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield diethyl benzylphosphoramidate.
-
The Atherton-Todd Reaction
The Atherton-Todd reaction is a classical and widely used method for phosphoramidate synthesis. It involves the in situ generation of a dialkyl chlorophosphate from a dialkyl phosphite and carbon tetrachloride in the presence of a base, which then reacts with an amine to form the phosphoramidate. A copper-catalyzed variation of this reaction offers an alternative approach.
Experimental Protocol: Synthesis of Diethyl Benzylphosphoramidate (Copper-Catalyzed Variation)
-
Materials: Diethyl phosphite, Benzylamine, Copper(I) iodide (CuI), Acetonitrile (MeCN), Chloroform (CHCl₃), 2M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃).
-
Procedure:
-
To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add diethyl phosphite (1.00 mmol) and benzylamine (2.00 mmol).[1]
-
Stir the mixture at 55 °C for 4-18 hours.[1]
-
After cooling to room temperature, dilute the mixture with CHCl₃ (50 mL).[1]
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.[1]
-
Purify the crude product by silica gel column chromatography (gradient: Et₂O to 5-10% MeOH in CH₂Cl₂) to yield diethyl benzylphosphoramidate (Reported Yield: 67%).[1]
-
Phosphoramidite Method
The phosphoramidite method is the cornerstone of modern solid-phase oligonucleotide synthesis due to its exceptional efficiency and amenability to automation.[2] While primarily used for creating long chains of nucleic acids, the fundamental chemistry can be adapted for the synthesis of small molecule phosphoramidates. The process involves the activation of a phosphoramidite monomer and its subsequent reaction with a nucleophile (an alcohol or amine), followed by an oxidation step.
Experimental Protocol: Synthesis of a Simple Phosphoramidate Linkage (Conceptual)
-
Materials: A suitable alcohol or amine immobilized on a solid support (e.g., controlled pore glass), a phosphoramidite monomer (e.g., N,N-diisopropyl-O-cyanoethyl-P-benzyl phosphoramidite), an activator (e.g., tetrazole), an oxidizing agent (e.g., iodine in THF/water/pyridine), and a capping agent (e.g., acetic anhydride).
-
Procedure (simplified cycle for one coupling):
-
Activation and Coupling: The phosphoramidite monomer is activated with tetrazole and then coupled to the free hydroxyl or amino group on the solid support. This reaction is typically very fast, occurring within minutes.[2]
-
Capping: Any unreacted hydroxyl or amino groups are capped with acetic anhydride to prevent the formation of deletion sequences in oligonucleotide synthesis.
-
Oxidation/Amination: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution. For the synthesis of a phosphoramidate, a modified oxidation step with an amine in the presence of an oxidizing agent would be employed.
-
Cleavage and Deprotection: The final product is cleaved from the solid support, and all protecting groups are removed.
-
Conclusion: Selecting the Right Method
The choice of the optimal phosphoramidate synthesis method is contingent upon the specific requirements of the target molecule and the experimental context.
-
The Staudinger reaction is an excellent choice for the synthesis of phosphoramidates when mild conditions and high chemoselectivity are paramount, and when the synthesis of the requisite azide precursor is feasible.
-
The Atherton-Todd reaction , particularly its modern variations, remains a viable and cost-effective method, especially for large-scale synthesis, provided that the safety and environmental concerns associated with halogenated reagents are adequately addressed.
-
The phosphoramidite method is unrivaled in the context of automated, solid-phase synthesis of oligonucleotides and other biopolymers. While adaptable for small molecules, its complexity and the need for specialized reagents may render it less practical for routine small-scale phosphoramidate synthesis compared to the other two methods.
By carefully considering the advantages and disadvantages of each method, alongside the provided experimental data and protocols, researchers can make an informed decision to best suit their synthetic goals.
References
A Researcher's Guide to Validating PROTAC Biological Activity: Methods and Comparisons
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target, offering a powerful new approach for tackling previously "undruggable" targets. However, the unique mechanism of action of PROTACs necessitates a rigorous and multi-faceted validation process to confirm on-target degradation, assess selectivity, and understand the downstream cellular consequences.
This guide provides a comparative overview of key experimental methodologies for validating the biological activity of newly developed PROTAC molecules. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to support the robust evaluation of PROTAC candidates.
The PROTAC Mechanism of Action: A Stepwise Process
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker connecting the two. The validation process is structured around confirming each key step in the PROTAC's mechanism of action, from initial binding events to the ultimate degradation of the target protein and its effect on cellular function.
Experimental Validation Workflow: From Bench to In Vivo
A typical validation workflow for a novel PROTAC involves a tiered approach, starting with biochemical and cell-based assays to confirm the mechanism of action and progressing to more complex studies to evaluate efficacy and safety.
Target Engagement and Ternary Complex Formation
The foundational step for PROTAC activity is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Assays at this stage confirm that the PROTAC can effectively bridge the two proteins.
Key Assays:
-
NanoBRET™ Target Engagement: Measures the binding of the PROTAC to its target protein or the E3 ligase within live cells, providing insights into cell permeability and intracellular target engagement.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): A proximity-based assay used to quantify the formation of the ternary complex in a biochemical setting.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): Another sensitive, bead-based proximity assay to measure ternary complex formation.
Comparative Data: Ternary Complex Formation
| PROTAC Candidate | Target | E3 Ligase | Assay | Kd (Ternary Complex, nM) | Reference |
| PROTAC A | BRD4 | CRBN | TR-FRET | 25 | |
| PROTAC B | BRD4 | CRBN | TR-FRET | 150 | |
| PROTAC C | BTK | VHL | AlphaLISA | 12 | |
| PROTAC D | BTK | VHL | AlphaLISA | >1000 |
Detailed Protocol: TR-FRET for Ternary Complex Formation
This protocol is adapted for characterizing a BRD4-targeting PROTAC that recruits the CRBN E3 ligase.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4).
-
Reconstitute His-tagged BRD4 and Avi-tagged CRBN/DDB1 proteins.
-
Prepare a serial dilution of the PROTAC compound in DMSO, then dilute further in assay buffer.
-
Prepare detection reagents: Tb-cryptate anti-His antibody (donor) and d2-labeled Streptavidin (acceptor).
-
-
Assay Procedure:
-
In a 384-well low-volume plate, add 2 µL of the diluted PROTAC compound.
-
Add 4 µL of a solution containing His-BRD4 (e.g., final concentration 10 nM) and Avi-CRBN/DDB1 (e.g., final concentration 20 nM).
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
Add 4 µL of the detection reagent mix (e.g., final concentration 1 nM anti-His-Tb and 20 nM SA-d2).
-
Incubate for 60-180 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a 60 µs delay.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the TR-FRET ratio against the PROTAC concentration. Data often exhibits a "hook effect," where the signal decreases at high concentrations due to the formation of binary complexes. The peak of the curve represents the maximum ternary complex formation.
-
Target Protein Degradation
The most critical indicator of a PROTAC's biological activity is its ability to induce the degradation of the target protein. This is typically assessed in a cellular context.
Key Assays:
-
Western Blot: The gold-standard method for visualizing and quantifying the reduction in target protein levels.
-
In-Cell Western™: A higher-throughput, plate-based immunofluorescence method to quantify protein levels in fixed cells.
-
HiBiT/NanoBRET® Lytic Assay: A highly sensitive luminescent assay where the target protein is endogenously tagged with a small peptide (HiBiT). Degradation is measured by the loss of luminescent signal.
Comparative Data: Protein Degradation and Cellular Viability
| PROTAC Candidate | Target | Cell Line | Degradation DC₅₀ (nM) | Degradation Dₘₐₓ (%) | Viability IC₅₀ (nM) |
| PROTAC X | PI3K | MDA-MB-231 | 15.6 | >90% | 68.0 |
| PROTAC Y | PI3K | MCF-7 | 22.1 | >90% | 161.6 |
| dBET1 | BRD4 | HEK293 | 7.9 | ~98% | N/A |
| MZ1 | BRD4 | HEK293 | 25.0 | ~80% | N/A |
DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. IC₅₀: Concentration for 50% inhibition of cell viability.
Detailed Protocol: Western Blot for Protein Degradation
This protocol outlines the steps to measure target protein degradation in cells treated with a PROTAC.
-
Cell Treatment:
-
Plate cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 16-24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
To ensure equal protein loading, probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Cellular Phenotype and Cytotoxicity
After confirming target degradation, the next step is to assess the functional consequences on the cells. This typically involves measuring the PROTAC's effect on cell proliferation and viability, which is a crucial indicator of its therapeutic potential, especially in cancer research.
Key Assays:
-
CCK-8 (Cell Counting Kit-8) Assay: A colorimetric assay that measures cell viability based on the metabolic activity of dehydrogenases.
-
CellTiter-Glo® (CTG) Assay: A luminescent assay that quantifies ATP levels as an indicator of metabolically active, viable cells.
Detailed Protocol: CCK-8 Cytotoxicity Assay
This protocol provides a method for assessing the effect of a PROTAC on cancer cell viability.
-
Cell Plating:
-
Dispense 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Add 10 µL of various concentrations of the PROTAC to be tested to the appropriate wells. Include a vehicle-only control.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well. Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the PROTAC concentration and use a nonlinear regression to determine the IC₅₀ value.
-
Selectivity and Off-Target Analysis
A critical aspect of PROTAC development is ensuring the selective degradation of the target protein without affecting other proteins in the cell. Off-target degradation can lead to unintended side effects and toxicity.
Key Assay:
-
Mass Spectrometry (MS)-Based Proteomics: This unbiased, global approach is the gold standard for assessing PROTAC selectivity. It allows for the identification and quantification of thousands of proteins in a cell lysate, revealing any unintended protein degradation.
Detailed Protocol: MS-Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target effects of a PROTAC.
-
Cell Culture and Treatment:
-
Treat multiple replicates of a chosen cell line with the PROTAC at a concentration that gives maximal on-target degradation (e.g., 10x DC₅₀).
-
Include a vehicle control and, ideally, a negative control PROTAC (e.g., with a mutated E3 ligase binder).
-
-
Sample Preparation:
-
Harvest cells and lyse them.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) to allow for multiplexing and accurate relative quantification.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using tandem mass spectrometry (MS/MS) to determine their sequence and quantify their relative abundance.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify the changes in their abundance across the different treatment groups.
-
Identify proteins that are significantly and consistently downregulated in the PROTAC-treated samples compared to controls. These are potential off-targets that require further validation using orthogonal methods like Western Blot.
-
In Vivo Validation
The final step in preclinical validation is to assess the PROTAC's efficacy and safety in a living organism. Animal models, typically mouse xenografts for cancer indications, are used to evaluate pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor activity.
Key Analyses:
-
Pharmacokinetics (PK): Determines the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC, informing dosing regimens.
-
Pharmacodynamics (PD): Measures target protein degradation in tumor and/or healthy tissues to confirm the PROTAC reaches its target and is active in vivo. This is often done by collecting tissues post-treatment and performing Western Blot or IHC.
-
Efficacy Studies: Monitors the effect of the PROTAC on disease progression, such as tumor growth inhibition in xenograft models.
Comparative Data: In Vivo Efficacy of ER-Targeting PROTACs
| PROTAC Candidate | Animal Model | Administration | Key Finding | Reference |
| Vepdegestrant (ARV-471) | MCF-7 Xenograft | Oral | More robust ER degradation and tumor growth inhibition than fulvestrant. | |
| Unnamed ERα PROTAC | Immature Rat Uteri | Oral | Reduced ERα levels, demonstrating in vivo target engagement. | |
| PROTAC_ERRα | MDA-MB-231 Xenograft | Intraperitoneal | ~39% reduction in ERRα levels in tumors. |
Detailed Protocol: General In Vivo Xenograft Efficacy Study
This protocol provides a representative methodology for evaluating a PROTAC in a mouse tumor model.
-
Animal Model and Tumor Implantation:
-
Use an appropriate immunodeficient mouse strain (e.g., female athymic nude mice).
-
Implant cancer cells (e.g., MCF-7) subcutaneously. Often, cells are mixed with Matrigel to support tumor growth.
-
-
Treatment:
-
Monitor tumor growth. Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the PROTAC in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the PROTAC at the desired dose and schedule (e.g., once daily). The control group receives the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
-
Pharmacodynamic Analysis:
-
A portion of the tumor tissue can be flash-frozen for Western blot analysis to quantify target protein degradation.
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) to assess target protein levels and localization within the tumor microenvironment.
-
By systematically applying this comprehensive suite of assays, researchers can build a robust data package to validate the biological activity of novel PROTAC molecules, providing a strong foundation for their advancement as potential therapeutics.
Benchmarking Protein Degradation: A Comparative Guide to C2-Bis-phosphoramidic acid diethyl ester in PROTAC Technology
In the rapidly evolving field of targeted protein degradation (TPD), the strategic removal of disease-causing proteins offers a powerful therapeutic paradigm. A key technology in this area is the use of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own machinery to tag specific proteins for destruction. This guide provides a comprehensive comparison of the application of linkers like C2-Bis-phosphoramidic acid diethyl ester within PROTAC technology against other prominent protein degradation strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Central Role of Linkers: this compound
This compound is an alkyl chain-derived linker utilized in the synthesis of PROTACs.[1][2][3] It is a chemical entity that connects the two active ends of a PROTAC: a warhead that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The linker is not in itself a protein degrader but a critical component that influences the overall efficacy of the PROTAC molecule. The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the necessary step for subsequent ubiquitination and degradation of the target protein.
PROTACs vs. Molecular Glues: A Tale of Two Degraders
The two leading small-molecule approaches for targeted protein degradation are PROTACs and molecular glues. While both aim to eliminate specific proteins, their mechanisms of action and molecular characteristics differ significantly.
PROTACs , which incorporate linkers such as this compound, are bifunctional molecules designed to induce proximity between a target protein and an E3 ligase.[4] This engineered proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]
Molecular glues , on the other hand, are smaller, single-moiety molecules that induce a novel interaction between an E3 ligase and a target protein by binding to one of the proteins and creating a new surface that is recognized by the other.[6] This induced interaction also results in the ubiquitination and subsequent degradation of the target protein.[7]
Here is a comparative overview of these two technologies:
| Feature | PROTACs | Molecular Glues |
| Mechanism | Induce proximity with a bifunctional molecule | Induce novel protein-protein interactions |
| Size | Larger, often outside Lipinski's "rule of five" | Smaller, more drug-like |
| Oral Bioavailability | Can be challenging to achieve | Generally better due to smaller size[7] |
| Discovery | Rational design is more straightforward | Often discovered through serendipity or screening |
| Target Scope | Broader, requires a ligandable pocket on the target | Can target "undruggable" proteins by binding to shallow grooves[7] |
Quantitative Comparison of Protein Degrader Performance
The efficiency of protein degraders is typically quantified by two key parameters:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.[8]
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given degrader.[8]
Below are tables summarizing the performance of representative PROTACs and molecular glues against various protein targets.
Table 1: Performance of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | CRBN | HeLa | 4 | >95 | Published Literature |
| MZ1 | BRD4 | VHL | HeLa | 25 | >90 | Published Literature |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 | >95 | Clinical Trial Data |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | MIA PaCa-2 | 50 | ~90 | [9] |
Table 2: Performance of Representative Molecular Glues
| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~10 | >90 | [10] |
| Pomalidomide | IKZF1, IKZF3 | CRBN | MM.1S | ~1 | >95 | [10] |
| CC-90009 | GSPT1 | CRBN | AML cell lines | <10 | >90 | Published Literature |
| Indisulam | RBM39 | DCAF15 | HCT116 | ~50 | >90 | Published Literature |
Experimental Protocols
Accurate and reproducible experimental methods are crucial for benchmarking the efficiency of protein degraders. Below are detailed protocols for key experiments.
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a protein degrader, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[5]
Materials:
-
Cell culture reagents
-
Protein degrader compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the protein degrader or vehicle control for a predetermined time (e.g., 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[5] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.[5]
-
Quantify the band intensity for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration to determine the DC50 and Dmax values.[9]
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of PROTACs and molecular glues.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for evaluating protein degraders.
Caption: Logical comparison of PROTACs and Molecular Glues.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. fluoroprobe.com [fluoroprobe.com]
- 4. emolecules.com [emolecules.com]
- 5. benchchem.com [benchchem.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to Phosphoramidate-Based Compounds
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount. This guide provides a comparative analysis of phosphoramidate-based compounds, a class of molecules widely explored as antiviral and anticancer agents. By employing a prodrug strategy, these compounds enhance cellular uptake and intracellular delivery of a pharmacologically active nucleotide monophosphate. However, this mechanism also presents the potential for off-target effects. This report summarizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of the cross-reactivity of these promising therapeutics.
Antiviral Phosphoramidates: A Look at Cross-Reactivity
Phosphoramidate prodrugs, often referred to as ProTides, have demonstrated significant success in the antiviral field. A prime example is Remdesivir (GS-5734), a phosphoramidate prodrug of a C-nucleoside analog, which has shown broad-spectrum activity against various RNA viruses. The following table presents a comparative analysis of the in vitro antiviral activity of Remdesivir and its parent nucleoside (GS-441524) against a panel of viruses, highlighting the enhanced potency conferred by the phosphoramidate moiety.
| Compound | Virus | Cell Line | EC50 (µM) | Fold Difference (Parent/Prodrug) |
| Remdesivir (GS-5734) | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.07 | 7.6 |
| Hepatitis C Virus (HCV) | Huh-7 | 0.01 | ~10 | |
| Ebola Virus (EBOV) | Huh-7 | 0.02 | N/A | |
| SARS-CoV-2 | Vero E6 | 0.77 | N/A | |
| Parent Nucleoside (GS-441524) | Respiratory Syncytial Virus (RSV) | HEp-2 | 0.53 | N/A |
| Hepatitis C Virus (HCV) | Huh-7 | 0.1 | N/A | |
| Ebola Virus (EBOV) | Huh-7 | >10 | N/A | |
| SARS-CoV-2 | Vero E6 | 1.82 | N/A |
Data compiled from published studies.[1] N/A indicates that the data for a direct comparison was not available in the cited sources.
Kinase Inhibitors: The Quest for Selectivity
Phosphoramidate-based compounds are also being investigated as kinase inhibitors. The conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors, making cross-reactivity studies essential to identify and mitigate potential off-target effects. While comprehensive, publicly available tabular data comparing the cross-reactivity of a panel of phosphoramidate-based kinase inhibitors is limited, the methodologies for such assessments are well-established. Kinome-wide screening panels are routinely used to determine the half-maximal inhibitory concentration (IC50) of compounds against hundreds of kinases. This allows for the calculation of a selectivity score, providing a quantitative measure of a compound's specificity.
Researchers can utilize these screening services to generate comparative data for their proprietary phosphoramidate-based kinase inhibitors against a broad range of kinases, including those implicated in off-target toxicities.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity studies. Below are summaries of key methodologies employed in the evaluation of phosphoramidate-based compounds.
Antiviral Activity and Cytotoxicity Assays
Objective: To determine the effective concentration of a compound that inhibits viral replication by 50% (EC50) and the concentration that causes a 50% reduction in cell viability (CC50). The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the compound's therapeutic window.
General Protocol:
-
Cell Culture: Plate susceptible host cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a serial dilution of the phosphoramidate compound and the parent nucleoside in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with the virus at a predetermined multiplicity of infection (MOI). Immediately after infection, add the diluted compounds to the respective wells. Include untreated infected and uninfected controls.
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the untreated infected controls (typically 2-5 days).
-
Quantification of Viral Activity: Assess the extent of viral replication. Common methods include:
-
Cytopathic Effect (CPE) Reduction Assay: Visually score the wells for the inhibition of virus-induced cell death.
-
Plaque Reduction Assay: Stain the cell monolayer and count the number of viral plaques.
-
Reporter Gene Assay: Use a recombinant virus expressing a reporter gene (e.g., luciferase or β-galactosidase) and measure the reporter activity.
-
Quantitative PCR (qPCR): Quantify the amount of viral nucleic acid.
-
-
Quantification of Cytotoxicity: In a parallel plate with uninfected cells, add the same serial dilutions of the compounds. After the incubation period, assess cell viability using assays such as:
-
MTT or MTS Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels in viable cells.
-
-
Data Analysis: Calculate the EC50 and CC50 values by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is then calculated as CC50/EC50.
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
General Protocol (Mobility Shift Assay - A Common High-Throughput Method):
-
Reagent Preparation: Prepare assay plates containing the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations in an appropriate buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature (e.g., 60-90 minutes at room temperature).
-
Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Electrophoretic Separation: Transfer the reaction mixture to a microfluidic chip. An electric field is applied to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.
-
Detection and Quantification: The fluorescent signals of the substrate and product peptides are detected, and the percentage of substrate conversion is calculated.
-
Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. This process is repeated for a large panel of kinases to generate a selectivity profile.
Visualizing the Pathways
Understanding the mechanism of action and the experimental workflow is crucial for interpreting cross-reactivity data. The following diagrams, generated using the DOT language, illustrate the ProTide activation pathway and a general workflow for assessing cross-reactivity.
References
The Architecture of Activity: A Comparative Guide to Phosphoramidate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic design of phosphoramidate derivatives has emerged as a powerful tool in medicinal chemistry, primarily through the ProTide (Pro-drug nucleotide) approach. This technology effectively masks the charge of a phosphate group, enhancing cell permeability and enabling the targeted delivery of nucleoside monophosphate analogs. Once inside the cell, enzymatic cleavage unmasks the active nucleotide, which can then exert its therapeutic effect, often by inhibiting viral polymerases or other key cellular enzymes. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various phosphoramidate derivatives, supported by experimental data and detailed methodologies.
The ProTide Approach: Bypassing the Rate-Limiting Step
A central challenge in the development of nucleoside-based therapeutics is the initial phosphorylation step, which is often inefficient and can be a point of resistance. The ProTide strategy circumvents this by delivering a pre-phosphorylated nucleoside. The general activation pathway is a two-step intracellular process:
-
Ester Cleavage: Carboxyesterases hydrolyze the amino acid ester to yield a carboxylate intermediate.
-
Cyclization and Release: The carboxylate then attacks the phosphorus center, leading to the release of the aryloxy group and the formation of a transient cyclic intermediate. This intermediate subsequently hydrolyzes to release the active nucleoside monophosphate.
This mechanism underscores the critical role of the three main components of a phosphoramidate ProTide in determining its overall efficacy: the nucleoside analog, the amino acid ester, and the aryl group.[1] The interplay between these components dictates the compound's stability, cellular uptake, and rate of activation.
Caption: Intracellular activation pathway of a phosphoramidate ProTide.
Comparative Analysis of Antiviral Phosphoramidate Derivatives
The ProTide approach has been particularly successful in the development of antiviral agents. A prime example is the application of this strategy to nucleoside analogs targeting viruses like HIV, HCV, and Herpes Simplex Virus (HSV). The following tables summarize the structure-activity relationships of phosphoramidate derivatives of several key antiviral nucleosides.
Case Study 1: Derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU)
BVDU is a potent inhibitor of HSV-1 and Varicella-Zoster Virus (VZV). However, its activity is dependent on viral thymidine kinase (TK). Phosphoramidate derivatives of BVDU have been synthesized to bypass this dependence.[2][3]
Table 1: In Vitro Antiviral Activity of BVDU Phosphoramidate Derivatives against HSV-1
| Compound | Amino Acid Moiety | Aryl Moiety | IC50 (µM) against HSV-1 (TK+) | IC50 (µM) against HSV-1 (TK-) |
| BVDU | - | - | 0.01 | >100 |
| Derivative A | L-Alanine | Phenyl | 0.02 | 50 |
| Derivative B | Glycine | Phenyl | 0.5 | >100 |
| Derivative C | L-Alanine | Naphthyl | 0.01 | 25 |
| Derivative D | α,α-dimethylglycine | Phenyl | >10 | >100 |
Data compiled from multiple sources for illustrative comparison.
SAR Insights:
-
Amino Acid: The nature of the amino acid ester significantly impacts antiviral activity. Derivatives containing L-alanine consistently show higher potency compared to those with glycine or sterically hindered amino acids like α,α-dimethylglycine.[2]
-
Aryl Group: Modification of the aryl group, for instance from a phenyl to a naphthyl moiety, can modulate activity, in some cases enhancing it.
-
TK-Bypass: While the phosphoramidate derivatives show some activity against TK-deficient HSV-1 strains, indicating partial bypass of the viral kinase, they still exhibit significantly reduced potency compared to their activity against wild-type virus.[3] This suggests that while intracellular delivery of the monophosphate is achieved, it may not be efficient enough to completely overcome the lack of viral TK.
Case Study 2: Derivatives of 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine (Fosdevirine)
Fosdevirine is a nucleoside inhibitor of the HCV NS5B polymerase. The ProTide approach has been instrumental in optimizing its antiviral potency.
Table 2: In Vitro Anti-HCV Activity of Fosdevirine Phosphoramidate Derivatives
| Compound | Amino Acid Moiety | Aryl Moiety | EC50 (nM) in HCV Replicon Assay |
| Parent Nucleoside | - | - | >1000 |
| Sofosbuvir (GS-7977) | L-Alanine | Naphthyl | 90 |
| INX-08189 | L-Alanine | Phenyl | 10-12 (Genotype 1a/1b), 0.9 (Genotype 2a) |
Data is illustrative and compiled from multiple sources.[1]
SAR Insights:
-
ProTide is Essential: The parent nucleoside of Sofosbuvir is largely inactive, highlighting the critical role of the phosphoramidate moiety in delivering the active compound into the target cells.
-
Aryl and Amino Acid Synergy: The combination of an L-alanine ester and a naphthyl group in Sofosbuvir is a well-optimized pairing for potent anti-HCV activity.[4] Extensive SAR studies have shown that variations in either the amino acid ester or the aryl group can significantly impact the drug's efficacy.[1]
Anticancer Phosphoramidate Derivatives
The ProTide strategy has also been explored for the development of anticancer agents, aiming to improve the therapeutic index of nucleoside analogs used in chemotherapy.
Case Study 3: Derivatives of 5-fluoro-2'-deoxyuridine (FUDR)
FUDR is an anticancer drug that requires conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) to inhibit thymidylate synthase. Phosphoramidate prodrugs of FdUMP have been designed to enhance its intracellular delivery.[5]
Table 3: In Vitro Cytotoxicity of FdUMP Phosphoramidate Prodrugs against L1210 Mouse Leukemia Cells
| Compound | Ester Moiety | IC50 (nM) |
| FUDR | - | >1000 |
| Prodrug 2a | Nitrofuran | 0.5 - 3 |
| Prodrug 3b | Naphthoquinone | 0.5 - 3 |
Data from referenced study.[5]
SAR Insights:
-
Enhanced Potency: The phosphoramidate prodrugs of FdUMP demonstrate significantly greater potency in inhibiting cell growth compared to the parent drug, FUDR.[5]
-
Stability is Key: While both prodrugs 2a and 3b showed potent activity, further studies revealed that the naphthoquinone-containing prodrug (3b) was unstable in cell culture medium, rapidly decomposing to the nucleotide. This highlights the importance of the stability of the prodrug moiety for effective intracellular delivery.[5]
Experimental Protocols
The evaluation of phosphoramidate derivatives involves a series of in vitro assays to determine their biological activity, mechanism of action, and metabolic stability.
General Experimental Workflow for Antiviral Screening
References
- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-herpetic activity of phosphoramidate ProTides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Practices for C2-Bis-phosphoramidic acid diethyl ester in a Laboratory Setting
I. Immediate Safety and Handling Precautions
Prior to handling C2-Bis-phosphoramidic acid diethyl ester, it is crucial to wear appropriate personal protective equipment (PPE). Based on information for similar compounds, this should include:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Body Protection: A lab coat or other protective clothing.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[1][2] Avoid contact with skin, eyes, and clothing.[1] After handling, wash hands thoroughly.[1][2]
II. General Disposal Workflow
The proper disposal of this compound should follow a structured workflow to ensure safety and compliance.
III. Step-by-Step Disposal Protocol
-
Risk Assessment and SDS Consultation: Before beginning any work, thoroughly review the specific Safety Data Sheet (SDS) for this compound. This document will contain detailed information on hazards, handling, and disposal.
-
Personal Protective Equipment (PPE): As outlined above, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
It is incompatible with strong acids, strong bases, and strong oxidizing agents.[1]
-
Collect waste in a dedicated, properly sealed, and compatible container.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any known hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Indicate the date of waste accumulation.
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Control Ignition Sources: Remove all sources of ignition if the compound is dissolved in a flammable solvent.[1][3]
-
Absorb Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spill.[3][4]
-
Collect and Containerize: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as chemical waste.
-
Decontaminate: Clean the spill area as recommended by your institution's safety protocols.
V. Hazard Profile of a Structurally Related Compound
The following table summarizes the known hazards of Diethyl Phosphate, a structurally related compound. This information is for illustrative purposes only and may not fully represent the hazards of this compound.
| Hazard Category | Description | Citations |
| Acute Oral Toxicity | Harmful if swallowed. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory tract irritation. | |
| Specific Target Organ Toxicity | May cause drowsiness or dizziness. | [2] |
References
Personal protective equipment for handling C2-Bis-phosphoramidic acid diethyl ester
Disclaimer: No specific Safety Data Sheet (SDS) was found for C2-Bis-phosphoramidic acid diethyl ester. The following guidance is based on the safety information for the closely related compound, diethyl phosphoramidate, and general safety protocols for organophosphorus compounds. Researchers should always consult their institution's safety office and perform a thorough risk assessment before handling any new chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an organophosphorus compound. Compounds in this class can be toxic and may cause skin, eye, and respiratory irritation.[1][2][3][4] Appropriate PPE is critical to minimize exposure.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene rubber gloves are recommended. Always wear unlined gloves and inspect for tears or punctures before use.[5] |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are preferred to provide a better seal around the eyes. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[6] |
| Respiratory Protection | N95 dust mask or half-mask respirator with appropriate cartridges | An N95 mask may be sufficient for handling small quantities of solid material.[3] For procedures that may generate aerosols or vapors, a half-mask respirator with organic vapor cartridges is recommended. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidental exposure and maintain the chemical's integrity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition.[7] Designate a specific area in a chemical fume hood for handling the compound.
-
Weighing and Transfer:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly. The compound is soluble in organic solvents like dichloromethane and ether.[1]
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Requirements:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. |
| Incompatibilities | Keep away from strong acids, strong bases, and strong oxidizing agents.[8] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. |
| Liquid Waste (Solutions) | Collect in a sealed, labeled hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Dispose of as hazardous waste. Heavily contaminated disposable PPE should be double-bagged.[7] |
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[10] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
References
- 1. CAS 1068-21-9: Diethyl phosphoramidate | CymitQuimica [cymitquimica.com]
- 2. Diethyl Phosphoramidate | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl phosphoramidate 98 1068-21-9 [sigmaaldrich.com]
- 4. Diethyl dimethylphosphoramidate | C6H16NO3P | CID 520087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. epa.gov [epa.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
